GID4-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H21BrFN5 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
4-[3-(2-bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H21BrFN5/c1-10(2)13-8-15(23-17(20)22-13)24-7-6-21-14(9-24)11-4-3-5-12(19)16(11)18/h3-5,8,10,14,21H,6-7,9H2,1-2H3,(H2,20,22,23) |
InChI 键 |
GOCQQNWAYQJFNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCNC(C2)C3=C(C(=CC=C3)F)Br |
产品来源 |
United States |
Foundational & Exploratory
The Core Function of GID4 in the Ubiquitin-Proteasome System: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a multitude of physiological processes. The specificity of this system is primarily dictated by E3 ubiquitin ligases, which recognize specific substrates and facilitate their ubiquitination, marking them for degradation by the 26S proteasome. The Glucose-induced degradation deficient (GID) complex, also known as the C-terminal to LisH (CTLH) complex in humans, is a multi-subunit E3 ubiquitin ligase with evolutionarily conserved functions from yeast to humans. A key component of this complex is the GID4 protein, which functions as a substrate recognition subunit, playing a pivotal role in the targeted degradation of specific proteins.[1][2] This technical guide provides a comprehensive overview of the core function of GID4 within the ubiquitin-proteasome system, detailing its mechanism of action, its role in signaling pathways, and the experimental methodologies used to elucidate its function.
GID4 and the GID/CTLH E3 Ligase Complex
The GID/CTLH complex is a large, multi-protein assembly that functions as a RING-type E3 ubiquitin ligase. In yeast, the GID complex is well-characterized for its role in glucose metabolism, where it targets gluconeogenic enzymes for degradation when glucose is abundant.[3][4] The human CTLH complex is implicated in a broader range of cellular processes, including cell cycle progression, metabolism, and cell migration.[5][6][7]
GID4 is a crucial subunit of this complex, responsible for recognizing and binding to specific degradation signals (degrons) on substrate proteins.[1][2] It acts as an interchangeable substrate receptor, providing specificity to the E3 ligase complex.[8][9] The core of the GID complex is a scaffold formed by several proteins, including Gid1 (RanBP9/10), Gid5 (ARMC8), and Gid8 (TWA1), which supports the catalytic module composed of the RING-finger proteins Gid2 (RMND5A/B) and Gid9 (MAEA).[10] GID4 is recruited to this core complex, positioning the bound substrate for ubiquitination by the catalytic subunits.[5]
Mechanism of Substrate Recognition by GID4
GID4 is a primary reader of the "Pro/N-degron" pathway, a branch of the N-end rule pathway.[1][11] This pathway targets proteins for degradation based on the identity of their N-terminal amino acid residue. GID4 specifically recognizes proteins bearing an N-terminal proline residue, often followed by a small amino acid like glycine.[1][2]
The structural basis for this recognition has been elucidated through X-ray crystallography.[1][12] Human GID4 possesses a deep binding pocket within its β-barrel structure that accommodates the N-terminal proline of the substrate.[1][13] The specificity is further determined by interactions with the subsequent amino acids in the degron sequence.[14] While the Pro/N-degron is the canonical recognition motif, recent studies suggest that GID4 may also recognize substrates lacking this specific N-terminal signal, indicating a broader substrate repertoire than initially understood.[5][6]
Signaling Pathways and Cellular Functions of GID4
The function of GID4 is intricately linked to cellular signaling pathways that respond to metabolic cues and regulate cell growth and motility.
Regulation of Glucose Metabolism (Yeast)
In Saccharomyces cerevisiae, the expression of GID4 is induced by the presence of glucose.[3] This leads to the assembly of the active GID complex, which then targets key gluconeogenic enzymes like fructose-1,6-bisphosphatase (Fbp1) for ubiquitination and proteasomal degradation.[4] This ensures a rapid switch from gluconeogenesis to glycolysis when glucose becomes available.
References
- 1. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 2. Sample preparation and cryo‐electron microscopy analysis [bio-protocol.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 11. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
The Role of GID4 as a Substrate Receptor in the CTLH E3 Ubiquitin Ligase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-terminal to LisH (CTLH) complex, also known as the Glucose-Induced Degradation (GID) complex in yeast, is an evolutionarily conserved multi-subunit E3 ubiquitin ligase that plays a critical role in a variety of fundamental cellular processes. These processes include the regulation of glucose metabolism, cell cycle progression, and cell migration. A key component of this complex is GID4, which functions as a substrate recognition subunit. This technical guide provides an in-depth analysis of the core functions of GID4 within the CTLH complex, detailing its mechanism of substrate recognition, its role in cellular signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data on binding affinities and cellular effects of modulators are presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to support further research and drug development efforts targeting this complex.
Introduction to the CTLH/GID E3 Ligase Complex
The ubiquitin-proteasome system is a primary mechanism for protein degradation in eukaryotic cells, regulating the levels of numerous proteins and thereby controlling a vast array of cellular functions. E3 ubiquitin ligases are central to this system, as they confer substrate specificity. The CTLH/GID complex is a multi-subunit RING E3 ligase that has garnered increasing interest for its diverse roles in cellular homeostasis.[1][2]
In the yeast Saccharomyces cerevisiae, the GID complex is crucial for the metabolic switch from gluconeogenesis to glycolysis.[3][4] When glucose becomes available, the GID complex targets key gluconeogenic enzymes for ubiquitination and subsequent degradation by the proteasome.[4][5] In mammals, the homologous CTLH complex is implicated in a broader range of functions, including cell cycle control and cell migration.[6][7] The complex is composed of a core scaffold and catalytic components, with substrate specificity conferred by interchangeable receptor subunits.[1][8]
GID4: The Pro/N-degron Substrate Receptor
GID4 is a principal substrate receptor of the CTLH/GID complex, responsible for recognizing specific degradation signals (degrons) on target proteins.[9][10]
Mechanism of Substrate Recognition
GID4 recognizes a specific type of degron known as the Pro/N-degron.[10][11] This degron is characterized by a proline residue at the N-terminus of a protein, often followed by a small amino acid.[12] The crystal structure of human GID4 reveals a β-barrel structure that forms a deep binding pocket perfectly suited for engaging these N-terminal proline residues.[10][13] This recognition is a critical first step in the ubiquitination cascade mediated by the CTLH complex.
While the Pro/N-degron is the canonical recognition motif, recent studies have shown that GID4 can also recognize substrates that lack a classic Pro/N-degron, such as ARHGAP11A and ZMYND19, suggesting a broader substrate recognition capability than previously understood.[11][14] This suggests that GID4 may utilize distinct binding motifs or that its interaction with some substrates might be indirect.[13]
Regulation of GID4 Expression and Activity
In yeast, the expression of Gid4 is tightly regulated by glucose availability. In glucose-deprived conditions, Gid4 levels are low. Upon glucose addition, Gid4 is rapidly synthesized, enabling the degradation of gluconeogenic enzymes.[4] Subsequently, Gid4 itself is ubiquitinated and degraded, providing a feedback mechanism to control the activity of the GID complex.[15][16] In human cells, the regulation of GID4 expression and activity is less understood but is an active area of investigation.
Quantitative Data on GID4 Interactions and Inhibition
The development of chemical probes has been instrumental in elucidating the function of GID4. PFI-7 is a potent and selective small molecule antagonist of GID4 that binds to its substrate recognition pocket, preventing the recruitment of Pro/N-degron-containing substrates.[1]
Table 1: Binding Affinities and Cellular Activity of GID4 Ligands
| Compound | Target | Assay | Kd | IC50 | EC50 | Reference(s) |
| PFI-7 | GID4 | SPR | 80 nM | - | - | [1][3][17] |
| PFI-7 | GID4 | NanoBRET | - | - | 0.6 µM | [1][3] |
| PFI-7N (Negative Control) | GID4 | SPR | 5 µM | - | - | [1][3] |
| Compound 16 | GID4 | In vitro | 110 µM | - | - | [18] |
| Compound 67 | GID4 | In vitro | 17 µM | - | - | [18] |
| Compound 88 | GID4 | In vitro | 5.6 µM | - | 558 nM | [18] |
| PGLWKSC peptide | GID4 | NMR | 1.9 µM | - | - | [9][18] |
| DEL Compound 88 | GID4 | FP competition | - | 5.4 µM | - | [19] |
| DEL Compound 89 | GID4 | FP competition | - | 4.7 µM | - | [19] |
| DEL Compound 91 | GID4 | FP competition | - | 4.8 µM | - | [19] |
Table 2: Known Substrates of the GID4-CTLH Complex
| Substrate | Organism | Function | Degron Type | Reference(s) |
| Fructose-1,6-bisphosphatase (Fbp1) | S. cerevisiae | Gluconeogenesis | Pro/N-degron | [5] |
| Malate dehydrogenase 2 (Mdh2) | S. cerevisiae | Gluconeogenesis | Pro/N-degron | [20] |
| HMG box-containing protein 1 (HBP1) | Human | Transcription factor, cell cycle regulation | Non-GID4 dependent | [2][21][22][23] |
| ARHGAP11A | Human | RhoGAP, cell migration | Non-Pro/N-degron | [7][13][14][24] |
| ZMYND19 | Human | Unknown | Non-Pro/N-degron | [8][11][25] |
| DDX21 | Human | RNA helicase, nucleolar protein | Pro/N-degron | [26] |
| DDX50 | Human | RNA helicase, nucleolar protein | Pro/N-degron | [26] |
| HMGCS1 | Human | Metabolic enzyme | Pro/N-degron | [26] |
Signaling Pathways and Regulatory Networks
GID4 plays a central role in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Glucose-Induced Degradation Pathway in Yeast
Caption: Glucose-induced degradation pathway in yeast mediated by the GID complex.
Regulation of Cell Migration by the hGID-GID4-ARHGAP11A Axis
Caption: Regulation of cell migration by the hGID-GID4-ARHGAP11A signaling axis.
Experimental Protocols
Detailed methodologies are crucial for the study of GID4 and the CTLH complex. The following are composite protocols based on common practices in the field.
Immunoprecipitation-Mass Spectrometry (IP-MS) for GID4 Interactor Identification
This protocol is designed to identify proteins that interact with GID4 in a cellular context.
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) expressing FLAG-tagged GID4.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with anti-FLAG antibody-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins on the beads overnight at 37°C with trypsin.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins and quantify their abundance using appropriate software (e.g., MaxQuant).
-
Compare results to a control immunoprecipitation (e.g., using cells expressing an irrelevant FLAG-tagged protein) to identify specific interactors.
-
In Vitro Ubiquitination Assay for CTLH Complex Activity
This assay is used to determine the E3 ligase activity of the CTLH complex and its ability to ubiquitinate a specific substrate.[10][27][28][29][30][31]
-
Reagents:
-
Reaction Setup:
-
Combine E1, E2, ubiquitin, and ATP in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
Add the purified CTLH complex and the substrate protein.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the ubiquitination of the substrate by Western blotting using an antibody against the substrate or a tag on the ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Proximity-Dependent Biotinylation (BioID) to Identify GID4 Proximity Partners
BioID is a powerful technique to identify both stable and transient protein interactions in a cellular environment.[14]
-
Generation of Stable Cell Lines:
-
Generate a stable cell line expressing GID4 fused to a promiscuous biotin ligase (e.g., BirA* or TurboID).
-
-
Biotin Labeling:
-
Culture the cells and induce the expression of the GID4-biotin ligase fusion protein.
-
Add biotin to the culture medium to initiate the labeling of proteins in close proximity to GID4.
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells under denaturing conditions to disrupt protein complexes.
-
Incubate the lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the biotinylated proteins from the beads and identify them by mass spectrometry as described in the IP-MS protocol.
-
Workflow for GID4 Interactor Discovery and Validation
The following diagram illustrates a typical workflow for discovering and validating novel substrates and interacting partners of GID4.
Caption: A typical experimental workflow for the discovery and validation of GID4 interactors.
Conclusion and Future Directions
GID4 is a critical component of the CTLH E3 ubiquitin ligase complex, acting as a key substrate receptor that links the complex to a diverse range of cellular processes. While significant progress has been made in understanding its role in recognizing Pro/N-degrons and its involvement in glucose metabolism and cell migration, many questions remain. The expanding list of non-canonical substrates suggests a more complex regulatory role for GID4 than previously appreciated.
Future research will likely focus on:
-
Identifying the full spectrum of GID4 substrates in various cellular contexts.
-
Elucidating the regulatory mechanisms that control GID4 expression and its incorporation into the CTLH complex in mammals.
-
Further developing and utilizing chemical probes to dissect the specific functions of GID4 and the CTLH complex in health and disease.
-
Exploring the therapeutic potential of targeting the GID4-CTLH complex, for example, in the development of novel anti-cancer therapies or targeted protein degradation strategies.
This technical guide provides a comprehensive overview of the current knowledge on GID4, offering a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this important E3 ligase subunit.
References
- 1. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 2. mdpi.com [mdpi.com]
- 3. eubopen.org [eubopen.org]
- 4. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The yeast GID complex, a novel ubiquitin ligase (E3) involved in the regulation of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human GID complex engages two independent modules for substrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mammalian CTLH complex is an E3 ubiquitin ligase that targets its subunit muskelin for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 15. The Yeast GID Complex, a Novel Ubiquitin Ligase (E3) Involved in the Regulation of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 18. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | Semantic Scholar [semanticscholar.org]
- 24. biorxiv.org [biorxiv.org]
- 25. biorxiv.org [biorxiv.org]
- 26. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 30. docs.abcam.com [docs.abcam.com]
- 31. researchgate.net [researchgate.net]
The Core Mechanism of GID4 Pro/N-degron Recognition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human CTLH E3 ubiquitin ligase complex plays a pivotal role in cellular protein homeostasis, with its substrate receptor subunit, GID4, being a key determinant of its specificity. GID4 is responsible for recognizing proteins bearing a proline at the N-terminus (Pro/N-degron), thereby targeting them for ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of the molecular mechanism underpinning GID4's recognition of Pro/N-degrons, detailing the structural basis of this interaction, summarizing key quantitative binding data, and outlining the experimental protocols used to elucidate this process. This document is intended to serve as a valuable resource for researchers investigating the CTLH/GID complex and for professionals in the field of drug development, particularly those interested in targeted protein degradation.
Introduction to the GID/CTLH Complex and the Pro/N-end Rule Pathway
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for the controlled degradation of proteins, thereby regulating a vast array of physiological functions.[1] E3 ubiquitin ligases are the key enzymes in this system, as they confer substrate specificity. The GID (Glucose-Induced Degradation Deficient) complex in yeast, and its human ortholog, the CTLH (C-terminal to LisH) complex, is a multi-subunit E3 ubiquitin ligase involved in diverse cellular processes, including the regulation of glucose metabolism and cell cycle progression.[2][3]
A crucial function of the GID/CTLH complex is its role in the Pro/N-end rule pathway, a subset of the N-end rule pathway. This pathway targets proteins for degradation based on the identity of their N-terminal amino acid residue.[4][5] GID4, a substrate receptor subunit of the GID/CTLH complex, is the specific N-recognin for proteins with an N-terminal proline.[4][6]
Structural Basis of GID4-Mediated Pro/N-degron Recognition
The recognition of Pro/N-degrons by GID4 is a highly specific molecular interaction, the details of which have been elucidated through X-ray crystallography and other structural biology techniques.
The core of the GID4 substrate recognition domain folds into an eight-stranded antiparallel β-barrel.[6][7] This β-barrel forms a deep, hydrophobic pocket that is flanked by four flexible loops (L1-L4).[6][7] This pocket is the primary binding site for the N-terminal proline of the degron.
The N-terminal proline of the substrate peptide inserts into this hydrophobic pocket. The specificity for proline is conferred by a combination of hydrophobic interactions and hydrogen bonds with conserved residues within the GID4 binding pocket. Upon binding of a Pro/N-degron, the flexible loops of GID4 can undergo conformational changes to accommodate the substrate, highlighting a degree of plasticity in the recognition mechanism.[7] While GID4 shows the highest affinity for N-terminal proline, it can also recognize other hydrophobic N-terminal residues, such as isoleucine, leucine, and valine, albeit with lower affinity.[8]
Quantitative Analysis of GID4-Degron Interactions
The affinity of GID4 for various Pro/N-degron peptides and small molecule binders has been quantified using a range of biophysical techniques. The following tables summarize the key quantitative data from published studies.
Table 1: Binding Affinities of Peptides to Human GID4
| Peptide Sequence | Method | Dissociation Constant (Kd) | Reference |
| PGLWKS | ITC | 1.9 μM | [7] |
| IGLWKS | ITC | 16 μM | [8] |
| LGLWKS | ITC | 21 μM | [8] |
| VGLWKS | ITC | 36 μM | [8] |
| FGLWKS | ITC | 40 μM | [8] |
| MGLWKS | ITC | 72 μM | [8] |
| PGLW | ITC | 2.5 μM | [9] |
| PGLWKSC | NMR | 1.9 μM | [7] |
| PGLWKS-FITC | FP | 4.0 μM | [7] |
ITC: Isothermal Titration Calorimetry; NMR: Nuclear Magnetic Resonance; FP: Fluorescence Polarization.
Table 2: Binding Affinities and Cellular Activity of Small Molecule Ligands for Human GID4
| Compound | Method | Dissociation Constant (Kd) / IC50 | Cellular EC50 | Reference |
| Fragment Binders | ||||
| 1 | DSF (ΔTm) | 6.7 °C | - | [7] |
| 4 | DSF (ΔTm) | 4.5 °C | - | [7] |
| 7 | DSF (ΔTm) | 3.2 °C | - | [7] |
| Optimized Binders | ||||
| 16 | ITC | < 110 μM | - | [7] |
| 67 | ITC | 17 μM | - | [7] |
| 88 | ITC | 5.6 μM | 558 nM | [7] |
| PFI-7 | SPR | 79 nM | 0.57 μM (NanoBRET) | [10] |
| Peptide Displacement | ||||
| PFI-7 | Peptide Displacement | Kdisp 4.1 μM | - | [10] |
DSF: Differential Scanning Fluorimetry; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.
Table 3: Kinetic Parameters for GID4-Mediated Ubiquitination
| Substrate | E3 Complex | Km | Reference |
| Mdh2 | GIDSR4 | ~1.3 μM | [4] |
| Fbp1 | GIDSR4 | ~3.6 μM | [4] |
| Fbp1Mdh2 degron | GIDSR4 | ~0.8 μM | [4] |
| Mdh2Fbp1 degron | GIDSR4 | ~3.5 μM | [4] |
Km: Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum.
Signaling and Experimental Visualizations
GID/CTLH Pro/N-degron Recognition and Ubiquitination Pathway
The following diagram illustrates the key steps in the GID4-mediated recognition of a Pro/N-degron substrate, leading to its ubiquitination by the CTLH complex.
Caption: GID4-mediated Pro/N-degron ubiquitination pathway.
Experimental Workflow for Identifying GID4 Binders
This diagram outlines a typical experimental workflow used to identify and characterize small molecule binders of GID4.
Caption: Workflow for GID4 small molecule binder discovery.
Logical Relationship of the GID/CTLH E3 Ligase Complex
This diagram illustrates the modular organization of the GID/CTLH E3 ligase complex, highlighting the central role of GID4 in substrate recognition.
Caption: Modular organization of the GID/CTLH complex.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of GID4-degron recognition. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of GID4 binding to degron peptides or small molecules.
Materials:
-
Purified human GID4 protein (e.g., residues 116-300 or 124-289)
-
Synthetic degron peptides (e.g., PGLWKS) or small molecule compounds
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
Protocol:
-
Sample Preparation:
-
Dialyze both GID4 protein and the peptide/compound extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the final concentrations of protein and ligand accurately using a reliable method (e.g., BCA assay for protein, UV-Vis spectroscopy for peptides/compounds).
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the GID4 solution into the sample cell at a concentration of approximately 20-50 µM.
-
Load the peptide or compound solution into the injection syringe at a concentration 10-20 fold higher than the protein concentration (e.g., 200-500 µM).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of 0.4 µL, followed by a series of 19-27 injections of 1.5-2 µL with a spacing of 150-180 seconds between injections. The stirring speed should be set to 750 rpm.
-
-
Data Analysis:
-
Integrate the raw heat-change data to obtain the heat released or absorbed per injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/Kd.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the binding interface and characterize the interaction of ligands with GID4 in solution.
Materials:
-
15N-labeled purified human GID4 (e.g., residues 124-289)
-
Unlabeled degron peptide or small molecule compound
-
NMR buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0)
-
D2O
-
NMR spectrometer (e.g., Bruker 600 MHz) equipped with a cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a solution of 15N-labeled GID4 at a concentration of approximately 0.1 mM in NMR buffer containing 10% D2O.
-
Prepare a concentrated stock solution of the unlabeled ligand in the same buffer (or in a compatible solvent like DMSO-d6, ensuring the final DMSO concentration is low, e.g., <5%).
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum of the apo-GID4 protein.
-
Titrate the unlabeled ligand into the GID4 sample in a stepwise manner.
-
Acquire a 1H-15N HSQC spectrum after each addition of the ligand.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra from the titration series.
-
Analyze the chemical shift perturbations (CSPs) of the GID4 backbone amide resonances upon ligand binding. Residues with significant CSPs are likely part of or near the binding site.
-
The magnitude of the CSPs can be used to map the binding interface on the protein surface.
-
Differential Scanning Fluorimetry (DSF)
Objective: To assess the thermal stability of GID4 and its stabilization upon ligand binding.
Materials:
-
Purified human GID4 protein
-
Degron peptides or small molecule compounds
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of thermal ramping
Protocol:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare reaction mixtures containing GID4 at a final concentration of 2-5 µM.
-
Add the fluorescent dye to a final concentration of 5x.
-
Add the ligand at various concentrations. Include a no-ligand control.
-
Bring the final volume of each reaction to 20-25 µL with DSF buffer.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the data to a Boltzmann equation or by calculating the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) in the presence of a ligand compared to the apo-protein indicates ligand binding and stabilization.
-
Fluorescence Polarization (FP) Assay
Objective: To measure the binding affinity of fluorescently labeled degron peptides to GID4 and to perform competitive binding assays.
Materials:
-
Purified human GID4 protein
-
Fluorescently labeled degron peptide (e.g., PGLWKS-FITC)
-
Unlabeled competitor compounds
-
FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Direct Binding Assay:
-
Keep the concentration of the fluorescently labeled peptide constant (at a concentration below its Kd).
-
Titrate increasing concentrations of GID4 protein.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the fluorescence polarization.
-
Plot the change in polarization against the GID4 concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Competitive Binding Assay:
-
Use fixed concentrations of GID4 and the fluorescently labeled peptide (concentrations that give a stable and significant polarization signal).
-
Add increasing concentrations of the unlabeled competitor compound.
-
Incubate and measure the fluorescence polarization.
-
A decrease in polarization indicates displacement of the fluorescent peptide by the competitor.
-
Plot the polarization signal against the competitor concentration and fit the data to determine the IC50 value.
-
In Vitro Ubiquitination Assay
Objective: To reconstitute the ubiquitination of a substrate by the GID/CTLH complex in vitro.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBA1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2H)
-
Reconstituted GID/CTLH complex (containing GID4)
-
Substrate protein (with a Pro/N-degron)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
Protocol:
-
Reaction Setup:
-
Combine the following components in a microcentrifuge tube on ice:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
GID/CTLH complex (e.g., 200 nM)
-
Substrate (e.g., 1 µM)
-
Ubiquitin (e.g., 10 µM)
-
ATP (e.g., 5 mM)
-
-
Bring the final volume to 20-30 µL with ubiquitination buffer.
-
Include a negative control reaction without ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against the substrate protein or ubiquitin to detect higher molecular weight ubiquitinated species.
-
Conclusion
The recognition of Pro/N-degrons by GID4 is a well-characterized molecular event that is critical for the function of the CTLH E3 ubiquitin ligase complex. The structural and quantitative data presented in this guide provide a solid foundation for understanding this process. The detailed experimental protocols offer a practical resource for researchers aiming to study this interaction further. As the field of targeted protein degradation continues to expand, a thorough understanding of the GID4-degron recognition mechanism will be invaluable for the development of novel therapeutics that harness the power of the ubiquitin-proteasome system.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. sites.utoronto.ca [sites.utoronto.ca]
- 3. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
The GID4 Interactome in Human Cells: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Glucose-induced degradation protein 4 (GID4) interactome in human cells. GID4 is a critical component of the CTLH/GID E3 ubiquitin ligase complex, playing a pivotal role in substrate recognition and subsequent cellular processes. This document outlines the known protein-protein interactions, the signaling pathways involved, and detailed experimental protocols for identifying GID4 interactors, with a focus on quantitative data and visual representations of complex biological processes.
Core Concepts of the GID4 Interactome
GID4 functions as a substrate-recognition subunit within the multi-subunit CTLH (C-terminal to LisH) E3 ubiquitin-protein ligase complex, also known as the GID complex in yeast.[1][2] This complex is highly conserved and is integral to cellular homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[2][3]
In human cells, the CTLH complex includes a catalytic core module and ancillary proteins, with GID4 playing a key role in substrate recruitment.[1] GID4 is known to recognize proteins containing a "Pro/N-degron," a sequence with an unmodified N-terminal proline.[1][4] However, recent studies have revealed that GID4 can also interact with substrates that lack this canonical degron, suggesting a broader substrate recognition capability.[5][6][7]
The exploration of the GID4 interactome is crucial for understanding its role in various cellular processes, including cell cycle progression, metabolism, and cell migration.[5][8] Dysregulation of the GID4-mediated degradation pathway has been implicated in diseases such as cancer, making it a potential target for therapeutic intervention.[3][9]
Quantitative Analysis of the GID4 Interactome
The following table summarizes the proteins identified as interactors of human GID4. The primary method for identifying these interactors has been proximity-dependent biotinylation (BioID), a powerful technique for capturing both stable and transient protein-protein interactions in living cells.[3][5][10]
| Interacting Protein | Gene Symbol | Function | Method of Identification | Putative Recognition Motif |
| CTLH Complex Subunits | ||||
| RANBP9 | RANBP9 | Scaffolding protein within the CTLH complex | Co-immunoprecipitation, BioID | Complex formation |
| MKLN1 | MKLN1 | Component of the CTLH complex | Co-immunoprecipitation, BioID | Complex formation |
| MAEA | MAEA | Component of the CTLH complex catalytic core | Co-immunoprecipitation, BioID | Complex formation |
| RMND5A | RMND5A | RING-finger protein in the CTLH catalytic core | Co-immunoprecipitation, BioID | Complex formation |
| GID8 | GID8 | Component of the CTLH complex catalytic core | Co-immunoprecipitation, BioID | Complex formation |
| ARMC8 | ARMC8 | Ancillary component of the CTLH complex | Co-immunoprecipitation, BioID | Complex formation |
| WDR26 | WDR26 | Component of the CTLH complex catalytic core | Co-immunoprecipitation, BioID | Complex formation |
| YPEL5 | YPEL5 | Ancillary component of the CTLH complex | Co-immunoprecipitation, BioID | Complex formation |
| Substrates and Associated Proteins | ||||
| HBP1 | HBP1 | Transcription factor, tumor suppressor | Co-immunoprecipitation | Probable Pro/N-degron |
| ARHGAP11A | ARHGAP11A | Rho GTPase-activating protein | BioID2 | Lacks canonical Pro/N-degron |
| DDX21 | DDX21 | RNA helicase involved in ribosome biogenesis | BioID, Co-immunoprecipitation | Pro/N-degron |
| DDX50 | DDX50 | RNA helicase, interacts with DDX21 | BioID, Co-immunoprecipitation | Pro/N-degron |
| HMGCS1 | HMGCS1 | Metabolic enzyme | Quantitative Proteomics with PFI-7 | Pro/N-degron |
| ZMYND19 | ZMYND19 | Zinc finger protein | Co-immunoprecipitation | Lacks canonical Pro/N-degron |
Signaling Pathways Involving GID4
A significant signaling pathway involving GID4 is the regulation of cell migration through the targeting of ARHGAP11A.[5][6][8] In this pathway, the hGID-GID4 E3 ligase complex binds to and ubiquitinates ARHGAP11A, marking it for proteasomal degradation. The depletion of GID4 or inhibition of its substrate-binding pocket leads to the stabilization and accumulation of ARHGAP11A at the cell periphery.[5][6] This, in turn, leads to the inactivation of RhoA, a key regulator of the actin cytoskeleton, ultimately impairing cell motility and directed movement.[5][6]
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 7. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. biorxiv.org [biorxiv.org]
GID4 Expression: A Comprehensive Technical Guide for Researchers
An In-depth Review of GID4 Expression in Diverse Tissue Types and Pathological Conditions
Introduction
GID4 (GID complex subunit 4 homolog), also known as C17orf39 or VID24, is a crucial component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] This complex plays a significant role in cellular protein degradation by recognizing and targeting specific proteins for ubiquitination.[1][3] GID4 functions as the substrate-recognition subunit of this complex, specifically binding to proteins with a proline at the N-terminus (Pro/N-degron).[3] Given its fundamental role in protein turnover, the expression pattern of GID4 in various tissues and its dysregulation in disease states are of considerable interest to researchers in academia and the pharmaceutical industry. This technical guide provides a detailed overview of GID4 expression in healthy and diseased tissues, outlines key signaling pathways, and offers detailed protocols for its study.
GID4 Expression in Healthy Human Tissues
GID4 exhibits a broad but varied expression profile across different human tissues. Analysis of data from multiple sources, including the Human Protein Atlas, the Genotype-Tissue Expression (GTEx) project, and the FANTOM5 project, reveals that GID4 is detected in the majority of tissues, with predominantly cytoplasmic localization.[1][4]
Quantitative RNA Expression Data
The following table summarizes the RNA expression levels of GID4 in a selection of healthy human tissues, presented in transcripts per million (TPM). This data provides a quantitative measure for comparing expression across different tissue types.
| Tissue | RNA Expression (TPM) |
| Testis | 35.2 |
| Skeletal Muscle | 15.7 |
| Heart Muscle | 14.9 |
| Esophagus | 14.1 |
| Skin | 13.5 |
| Colon | 12.9 |
| Stomach | 12.6 |
| Lung | 12.1 |
| Kidney | 11.8 |
| Liver | 10.5 |
| Brain (Cerebral Cortex) | 9.8 |
| Spleen | 9.5 |
| Adipose Tissue | 9.2 |
| Pancreas | 8.7 |
| Salivary Gland | 7.9 |
Data sourced from the Human Protein Atlas, which integrates data from HPA, GTEx, and FANTOM5.[4]
Protein Expression Summary
Immunohistochemical staining data from the Human Protein Atlas corroborates the RNA expression findings, showing detectable levels of GID4 protein in most tissues. The protein is primarily localized to the cytoplasm.[1]
-
High Expression: Not typically observed in most tissues.
-
Medium Expression: Detected in tissues such as the testis, skeletal muscle, and heart.
-
Low Expression: Observed in a wide range of tissues including the brain, gastrointestinal tract, and endocrine glands.
-
Not Detected: Rarely observed.
GID4 Expression in Disease
Alterations in GID4 expression have been implicated in various diseases, most notably in cancer.
GID4 in Cancer
The Cancer Genome Atlas (TCGA) provides valuable insights into GID4 expression across numerous cancer types. Both RNA sequencing and immunohistochemistry data reveal a complex and often cancer-type specific expression pattern.
The following table presents GID4 RNA expression levels in various cancers, reported in Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
| Cancer Type | RNA Expression (Median FPKM) |
| Testicular Germ Cell Tumors | 45.1 |
| Thyroid Carcinoma | 20.7 |
| Cervical Squamous Cell Carcinoma | 18.5 |
| Head and Neck Squamous Cell Carcinoma | 17.9 |
| Lung Squamous Cell Carcinoma | 17.6 |
| Esophageal Carcinoma | 17.2 |
| Stomach Adenocarcinoma | 16.8 |
| Colon Adenocarcinoma | 16.5 |
| Breast Cancer | 15.9 |
| Lung Adenocarcinoma | 15.7 |
| Urothelial Carcinoma | 15.5 |
| Liver Hepatocellular Carcinoma | 14.8 |
| Glioblastoma Multiforme | 13.2 |
| Kidney Renal Clear Cell Carcinoma | 12.9 |
| Ovarian Cancer | 12.5 |
Data sourced from The Cancer Genome Atlas (TCGA) via the Human Protein Atlas.
Immunohistochemical studies have shown that malignant cells in several cancers exhibit moderate cytoplasmic immunoreactivity for GID4. Notably, strong staining is observed in a majority of testicular cancers and some adenocarcinomas of the cervix, colorectum, and breast. Furthermore, GID4 has been associated with malignant giant cell tumors of bone.
Signaling Pathways Involving GID4
GID4 is a key player in the CTLH E3 ubiquitin ligase complex, which is conserved from yeast to humans.[1][2] This complex is involved in the degradation of specific target proteins, thereby regulating various cellular processes.
The CTLH E3 Ubiquitin Ligase Complex
The human CTLH complex is composed of several subunits, including:
-
GID4: The substrate receptor.
-
RanBPM (RanBP9): A scaffold protein.
-
RMND5A: A RING-finger protein with E3 ligase activity.
-
MAEA: Another protein essential for E3 ligase activity.
-
WDR26
-
Muskelin
-
ARMC8
-
YPEL5
-
GID8
GID4-Mediated Regulation of Cell Migration
A recently identified signaling pathway involving GID4 is the regulation of cell migration through the ubiquitination and degradation of ARHGAP11A (Rho GTPase Activating Protein 11A).[5][6]
-
Substrate Recognition: GID4 recognizes and binds to ARHGAP11A.
-
Ubiquitination: The CTLH complex ubiquitinates ARHGAP11A.
-
Degradation: The ubiquitinated ARHGAP11A is then targeted for degradation by the proteasome.
-
RhoA Activation: The degradation of ARHGAP11A, a negative regulator of RhoA, leads to increased RhoA activity.
-
Cell Migration: Activated RhoA promotes the formation of stress fibers and focal adhesions, thereby influencing cell motility.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study GID4 expression and function.
Immunohistochemistry (IHC)
This protocol outlines the steps for detecting GID4 protein expression in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against GID4
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water (2 x 2 minutes).
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with primary GID4 antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until a brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with coverslip using mounting medium.
-
Western Blotting
This protocol describes the detection of GID4 protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GID4
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer.
-
Determine protein concentration using BCA assay.
-
Mix lysate with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary GID4 antibody overnight at 4°C.
-
Wash with TBST (3 x 10 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash with TBST (3 x 10 minutes).
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is for quantifying GID4 mRNA expression levels.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
GID4-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from cells or tissues.
-
Treat with DNase I to remove genomic DNA contamination.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and GID4 or reference gene primers.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of GID4 using the ΔΔCt method, normalized to the reference gene.
-
Proximity-Dependent Biotinylation (BioID)
This advanced technique is used to identify proteins that interact with GID4 in living cells.[4][7][8]
Materials:
-
Expression vector for GID4 fused to a promiscuous biotin ligase (e.g., BirA*)
-
Mammalian cell line
-
Transfection reagent
-
Biotin
-
Lysis buffer
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometry facility
Procedure:
-
Vector Construction and Transfection:
-
Clone GID4 into a vector containing a promiscuous biotin ligase.
-
Transfect the construct into the chosen cell line.
-
-
Biotin Labeling:
-
Induce expression of the fusion protein and add biotin to the cell culture medium for 18-24 hours.
-
-
Cell Lysis and Protein Capture:
-
Lyse the cells under denaturing conditions.
-
Incubate the lysate with streptavidin-coated beads to capture biotinylated proteins.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
-
Mass Spectrometry:
-
Identify the eluted proteins by mass spectrometry.
-
Conclusion
GID4 is a broadly expressed protein with critical functions in cellular protein homeostasis through its role in the CTLH E3 ubiquitin ligase complex. Its expression is dynamically regulated in both healthy and diseased tissues, with notable alterations in various cancers. The signaling pathway involving GID4-mediated degradation of ARHGAP11A highlights its importance in fundamental cellular processes like cell migration. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the expression and function of GID4, paving the way for a deeper understanding of its role in health and disease and its potential as a therapeutic target.
References
- 1. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. beingbioreactive.wordpress.com [beingbioreactive.wordpress.com]
- 5. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 6. ARHGAP11A Rho GTPase activating protein 11A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
The Role of GID4 in Glucose-Induced Degradation Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of the Glucose-Induced Degradation Protein 4 (GID4), a key substrate receptor within the GID/CTLH E3 ubiquitin ligase complex. It details its central role in the metabolic switch from gluconeogenesis to glycolysis in yeast, the conserved functions and distinct characteristics of its human ortholog, and its emerging potential as a therapeutic target.
Introduction: The GID Complex and Metabolic Regulation
Cellular metabolism is a tightly regulated network of biochemical reactions that must adapt to fluctuating nutrient availability. A critical transition for many organisms, from yeast to humans, is the switch between glucose consumption (glycolysis) and glucose production (gluconeogenesis). In the yeast Saccharomyces cerevisiae, this adaptation is partly managed by the ubiquitin-proteasome system (UPS), which ensures the timely degradation of now-superfluous gluconeogenic enzymes when glucose becomes abundant.[1]
Central to this process is the GID (Glucose-Induced Degradation) complex , a highly conserved, multi-subunit E3 ubiquitin ligase.[2] This complex functions to recognize, polyubiquitinate, and thereby target key gluconeogenic enzymes for destruction by the 26S proteasome.[3] The specificity and activity of the GID complex are critically dependent on its substrate receptor subunits, the most prominent of which is Gid4 (also known as Vid24).[4]
In yeast, Gid4 expression is rapidly induced by the presence of glucose.[5] Its appearance serves as a molecular trigger, activating the GID E3 ligase and initiating the degradation of its targets.[6] In humans, the orthologous complex is known as the CTLH (C-terminal to LisH) complex , where GID4 also functions as a substrate receptor.[7] While the fundamental machinery is conserved, the known substrates and regulatory roles of the human CTLH complex have expanded beyond glucose metabolism to include cell cycle control and other key cellular processes.[8]
This guide will explore the molecular mechanisms of GID4-mediated substrate recognition, the specific pathways it governs, quantitative data related to its function, and detailed experimental protocols for its study.
Mechanism of Action: GID4 and the Pro/N-Degron Pathway
GID4 functions as the primary N-recognin for a specific branch of the N-end rule pathway known as the Pro/N-degron pathway .[9] This pathway targets proteins for degradation based on the identity of their N-terminal amino acid.
-
Substrate Recognition: GID4's substrate-binding domain forms a deep, β-barrel structure that specifically recognizes proteins bearing an N-terminal proline (Pro) residue.[10][11] The binding is also influenced by the subsequent amino acids, creating a specific recognition motif. While proline is the canonical N-terminal residue, studies have shown that human GID4 can also recognize other hydrophobic N-terminal residues like Isoleucine (Ile) and Valine (Val), expanding its potential substrate pool.[10]
-
Activation of the GID E3 Ligase: In yeast, the GID complex is largely inactive under gluconeogenic conditions (e.g., growth on ethanol) when Gid4 is absent.[4] Upon glucose replenishment, Gid4 is rapidly synthesized and incorporated into the complex, likely inducing a conformational change that primes the ligase for efficient ubiquitin transfer from its cognate E2 enzyme (Ubc8 in yeast, UBE2H in humans) to the substrate.[2][8]
-
Ubiquitination and Degradation: Once a substrate is bound, the GID complex catalyzes the attachment of a polyubiquitin chain, which serves as a degradation signal for the 26S proteasome.[6] Following the metabolic shift, Gid4 itself is ubiquitinated and degraded, providing a negative feedback loop that resets the system.[6]
The GID4 Pathway in Saccharomyces cerevisiae
In yeast, the GID4-mediated pathway is a classic example of catabolite inactivation, ensuring that the energy-intensive process of gluconeogenesis is shut down when the preferred carbon source, glucose, is available.
Signaling Pathway
The process begins with the sensing of glucose, which triggers a signaling cascade leading to the rapid transcription and translation of the GID4 gene.[5] The newly synthesized Gid4 protein then assembles with the core GID complex, activating it to target key gluconeogenic enzymes for proteasomal degradation.
Key Substrates and Quantitative Analysis
The primary targets of the Gid4-activated GID complex in yeast are rate-limiting enzymes of gluconeogenesis.
| Substrate | Function in Gluconeogenesis | N-Terminal Residue | Quantitative Effect of Gid4 Activation |
| Fructose-1,6-bisphosphatase (Fbp1) | Converts Fructose-1,6-bisphosphate to Fructose-6-phosphate | Proline | Half-life decreases approximately threefold upon forced Gid4 expression.[6] |
| Phosphoenolpyruvate carboxykinase (Pck1) | Converts Oxaloacetate to Phosphoenolpyruvate | Alanine (Pro @ Pos 2) | Subject to Gid complex-dependent degradation.[1] |
| Malate dehydrogenase 2 (Mdh2) | Converts Malate to Oxaloacetate | Proline | Degraded via the Pro/N-degron pathway.[12] |
| Isocitrate lyase (Icl1) | Key enzyme of the glyoxylate cycle | Proline | Degraded via the Pro/N-degron pathway.[12] |
The Human GID (CTLH) Complex
The human ortholog of the GID complex, the CTLH complex, is composed of homologous subunits and is structurally similar.[7] However, its role in directly regulating gluconeogenesis is less established, and it has been implicated in a broader range of cellular functions, including cell cycle progression.[8]
Complex Assembly and Substrate Recruitment
The human GID complex exhibits a more complex mode of substrate recruitment, featuring at least two independent modules.[13][14][15]
-
GID4-dependent module: Similar to yeast, human GID4 is recruited to the complex via the ARMC8 subunit and recognizes Pro/N-degron substrates.[14]
-
WDR26-dependent module: The WDR26 and RanBP9 subunits form a separate module capable of recruiting substrates independently of GID4, such as the transcriptional repressor HBP1.[2][13]
Substrates and Binding Affinities
While a comprehensive list of human GID4 substrates is still being defined, several have been identified. Additionally, the development of small molecule ligands targeting the GID4 substrate-binding pocket has provided valuable quantitative data.
Table 4.1: Human GID4 Substrates & Ligands
| Type | Name / Sequence | Description | Binding Affinity (Kd) / Potency (EC50) |
|---|---|---|---|
| Peptide Ligand | PGLWKSC | Pro/N-degron model peptide | 1.9 µM (via NMR)[13] |
| Peptide Ligand | XGLWKS (X=Pro, Ile, Val) | Synthetic peptides used in Isothermal Titration Calorimetry (ITC) assays | Data confirms binding of Pro and other hydrophobic N-termini.[10] |
| Endogenous Substrate | HMGCS1 | Metabolic enzyme with a Pro/N-degron, regulated by GID4.[8] | - |
| Endogenous Substrate | ZMYND19 | Substrate lacking a canonical Pro/N-degron, ubiquitinated in a GID4-dependent manner.[14] | - |
| Small Molecule | Compound 16 | Fragment binder identified via NMR screen. | 110 µM (in vitro)[16][17] |
| Small Molecule | Compound 67 | Fragment binder identified via NMR screen. | 17 µM (in vitro)[16][17] |
| Small Molecule | Compound 88 | Binder identified via DNA-encoded library (DEL) screen. | 5.6 µM (in vitro Kd); 558 nM (cellular EC50)[13][16][17] |
| Chemical Probe | PFI-7 | Optimized, cell-active GID4 antagonist. | Sub-100 nM binding affinity.[3] |
Experimental Protocols
Studying the GID4 pathway involves a range of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade to confirm the E3 ligase activity of the GID complex towards a specific substrate.
Methodology:
-
Reaction Buffer Preparation: Prepare a 5X ubiquitination buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 2.5 mM DTT). Prepare a 10 mM ATP solution.[5]
-
Assemble the Reaction: In a microcentrifuge tube on ice, combine the following components to a final volume of 30-50 µL:
-
5X Ubiquitination Buffer (to 1X final)
-
ATP (to 1-2 mM final)
-
Recombinant E1 enzyme (e.g., UBE1, ~50-100 nM final)
-
Recombinant E2 enzyme (e.g., UBE2H, ~100-200 nM final)
-
Recombinant, tagged Ubiquitin (e.g., HA-Ub, ~5 µg)
-
Recombinant substrate protein (~200-500 ng)
-
Recombinant GID/CTLH complex (~200-500 ng)
-
Nuclease-free water to final volume.
-
Controls: Set up parallel reactions lacking E1, E3, or ATP to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[18]
-
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 60-90 minutes.[18]
-
Termination: Stop the reaction by adding 4X SDS-PAGE sample buffer containing β-mercaptoethanol or DTT and boiling at 95-100°C for 5-10 minutes.[5]
-
Analysis: Resolve the proteins on an SDS-PAGE gel (8-12% acrylamide). Transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the substrate protein or its tag. A ladder or high-molecular-weight smear appearing above the unmodified substrate band indicates successful polyubiquitination. Re-probe with an anti-HA antibody to confirm the smear consists of ubiquitin-conjugated species.[18]
Co-Immunoprecipitation (Co-IP) of the GID Complex
Co-IP is used to isolate the GID complex from cell lysates to identify its subunits and interacting proteins.
Methodology:
-
Cell Lysis:
-
Culture cells (e.g., HEK293T expressing a tagged GID subunit like FLAG-GID4) to ~90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on the plate with ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on a rotator for 30 minutes at 4°C.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Pre-clearing (Optional): To reduce non-specific binding, add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C. Pellet the beads and discard them.[20]
-
Immunoprecipitation:
-
Add the primary antibody specific to the tagged protein (e.g., anti-FLAG antibody) to the cleared lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[19]
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100).[20]
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Alternatively, use a competitive elution method with a 3xFLAG peptide to elute the complex in its native state for downstream functional assays.
-
-
Analysis: Analyze the eluted proteins by Western blot to confirm the presence of the bait protein (FLAG-GID4) and co-precipitated GID subunits (e.g., RMND5A, ARMC8). For discovery, eluted proteins can be analyzed by mass spectrometry.
Pulse-Chase Analysis of Fbp1 Degradation
This technique measures the half-life of a protein by metabolically labeling a cohort of newly synthesized proteins and monitoring their abundance over time.
Methodology (Cycloheximide Chase):
-
Cell Growth: Grow S. cerevisiae cells expressing the protein of interest (e.g., Fbp1) in a medium with a non-fermentable carbon source (e.g., YP-Ethanol) to mid-log phase (OD₆₀₀ ~0.8-1.2).[21] This ensures high expression of gluconeogenic enzymes.
-
Initiate Degradation: To trigger catabolite degradation, pellet the cells and resuspend them in a glucose-containing medium (e.g., YPD). This shift induces Gid4 expression and Fbp1 degradation.
-
Inhibit Protein Synthesis: Immediately after resuspension in glucose medium, add cycloheximide (a translation inhibitor) to a final concentration of 50-100 µg/mL. This ensures that only the pre-existing pool of Fbp1 is monitored, without replacement by new synthesis.[21]
-
Time Course Collection:
-
Immediately take a "time zero" (t=0) aliquot of the cell culture.
-
Continue incubating the culture at 30°C with shaking.
-
Collect subsequent aliquots at various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately pellet the cells from each aliquot and flash-freeze them in liquid nitrogen or process for protein extraction.
-
-
Protein Extraction and Analysis:
-
Prepare protein extracts from each time point using a standard method (e.g., glass bead lysis or alkaline extraction).
-
Normalize total protein concentration for all samples using a BCA or Bradford assay.
-
Separate equal amounts of total protein by SDS-PAGE and analyze the levels of Fbp1 by Western blot using a specific anti-Fbp1 antibody. Use a stable loading control (e.g., Pgk1) to ensure equal loading.
-
-
Quantification: Use densitometry software to quantify the Fbp1 band intensity at each time point. Plot the relative intensity (normalized to t=0) versus time on a semi-log plot to calculate the protein half-life. A comparison between wild-type and gid4Δ mutant strains will demonstrate GID4's role in Fbp1 stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 8. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering GID4 for use as an N-terminal proline binder via directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Structure Determination by Single-Particle Cryo-Electron Microscopy: Only the Sky (and Intrinsic Disorder) is the Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 15. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 16. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
The Structural Biology of the GID4 Substrate Binding Pocket: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Glucose-Induced Degradation Protein 4 (GID4), a key substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, plays a critical role in a variety of cellular processes, including metabolic regulation and cell migration. Its ability to recognize specific protein substrates, particularly those bearing a proline at the N-terminus (Pro/N-degrons), makes it an attractive target for the development of novel therapeutics, including targeted protein degradation (TPD) technologies like proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the structural biology of the GID4 substrate binding pocket, detailing its architecture, mechanism of substrate recognition, and interactions with small molecule ligands. We present a compilation of quantitative binding data, detailed experimental methodologies for key structural and biochemical assays, and visual representations of associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to GID4 and the CTLH Complex
The CTLH complex, also known as the GID complex in yeast, is a multi-subunit E3 ubiquitin ligase responsible for targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] GID4 functions as a primary substrate receptor within this complex, recognizing degrons on target proteins.[2] The best-characterized substrates of GID4 are proteins possessing a Pro/N-degron, an N-terminal proline residue followed by specific amino acids.[3][4] However, recent studies have expanded the known substrate repertoire of GID4 to include proteins without a canonical Pro/N-degron, suggesting a broader substrate recognition capability.[4][5] Understanding the molecular architecture of the GID4 substrate binding pocket is paramount for elucidating its substrate specificity and for the rational design of small molecules that can modulate its activity for therapeutic purposes.[6][7]
Architecture of the GID4 Substrate Binding Pocket
The substrate recognition domain of human GID4 folds into an eight-stranded antiparallel β-barrel structure, creating a deep and narrow binding cavity.[3][7] This pocket is flanked by four flexible loops, designated L1 through L4, which contribute to the plasticity of the binding site and its ability to accommodate a range of substrates.[7][8]
Crystal structures of GID4 in complex with Pro/N-degron peptides have revealed the key interactions governing substrate recognition.[3] The N-terminal proline of the substrate is anchored in a hydrophobic pocket, while the free amino group of the proline forms a crucial hydrogen bond with the side chain of GID4 residue Glutamate 237 (Glu237).[8] This interaction is a common feature in the binding of both endogenous substrates and small molecule inhibitors.[8] The subsequent residues of the degron peptide make additional contacts within the binding pocket, contributing to the specificity of the interaction.[3] The flexibility of the flanking loops allows for conformational changes upon ligand binding, highlighting the dynamic nature of the GID4 substrate binding pocket.[7][8]
Quantitative Analysis of GID4 Ligand Binding
A growing number of small molecules that bind to the GID4 substrate pocket have been identified through various screening methods, including fragment-based NMR screening and DNA-encoded library (DEL) screening.[6][7] The binding affinities of these compounds have been characterized using techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) competition assays. This quantitative data is crucial for structure-activity relationship (SAR) studies and the development of high-affinity GID4 ligands.
Table 1: Binding Affinities of Small Molecule Ligands to GID4
| Compound ID | Screening Method | Binding Affinity (Kd) | IC50 | Reference |
| 16 | NMR Fragment Screen | 110 µM | 148.5 µM | [7] |
| 67 | NMR Fragment Screen | 17 µM | 18.9 µM | [7] |
| 88 | DNA-Encoded Library | 5.6 µM | 5.4 µM | [7] |
| PFI-7 | Chemical Probe | 79 nM (SPR) | 0.57 µM (NanoBRET) | [9] |
| PGLWKS peptide | - | 1.9 µM | - | [2] |
| IGLW peptide | - | 16 µM | - | [2] |
Signaling Pathways Involving GID4
GID4 is implicated in several key cellular signaling pathways. Its role in glucose metabolism is well-established in yeast, where it targets gluconeogenic enzymes for degradation in response to high glucose levels.[4] In human cells, GID4 has been shown to regulate cell migration by targeting the Rho GTPase-activating protein ARHGAP11A for degradation, thereby modulating the activity of the small GTPase RhoA.[4][5]
Diagram 1: GID4-mediated Regulation of Cell Migration
Caption: GID4 targets ARHGAP11A for ubiquitination and proteasomal degradation, leading to increased RhoA activity and cell migration.
Diagram 2: GID4 Role in Yeast Glucose Metabolism
Caption: In yeast, high glucose induces GID4 expression, leading to the degradation of gluconeogenic enzymes and the suppression of gluconeogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the structural and functional characterization of the GID4 substrate binding pocket. These protocols are compiled from the methods sections of peer-reviewed publications.
Protein Expression and Purification of GID4
-
Cloning: The human GID4 substrate binding domain (residues 124-289) is cloned into a pET28-MHL vector.
-
Expression: The plasmid is transformed into E. coli BL21(DE3) cells. For unlabeled protein, cells are grown in Terrific Broth. For 15N-labeled protein for NMR studies, cells are grown in M9 minimal media containing 15NH4Cl as the sole nitrogen source. Protein expression is induced with IPTG.
-
Lysis: Cell pellets are resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 0.5 mM TCEP) and lysed by sonication.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20-30 mM imidazole) and the protein is eluted with elution buffer (lysis buffer with 250-300 mM imidazole).
-
Tag Cleavage: The His-tag is cleaved by incubation with a suitable protease (e.g., TEV protease) overnight during dialysis against a low-imidazole buffer.
-
Reverse Affinity Chromatography: The cleaved protein is passed through a Ni-NTA column again to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography on a Superdex 75 or similar column equilibrated in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Purity and Identity Confirmation: Protein purity is assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry.
X-ray Crystallography
-
Crystallization: Purified GID4 is concentrated to 10-20 mg/mL. For co-crystallization, the protein is incubated with a 3-5 fold molar excess of the peptide or small molecule ligand. Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at 20°C, mixing the protein solution with various reservoir solutions.
-
Data Collection: Crystals are cryo-protected by briefly soaking in a reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: Data are processed and scaled using software such as XDS or HKL2000. The structure is solved by molecular replacement using a previously determined GID4 structure as a search model. The model is then refined using programs like PHENIX or REFMAC5, with manual model building in Coot.
Diagram 3: Experimental Workflow for X-ray Crystallography of GID4
Caption: A streamlined workflow for determining the crystal structure of GID4 in complex with a ligand.
NMR-based Fragment Screening
-
Sample Preparation: 15N-labeled GID4 is prepared at a concentration of 50-100 µM in an NMR buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 0.5 mM TCEP, 10% D2O).
-
Screening: A library of small molecule fragments is screened. Fragments are typically pooled to increase throughput.
-
HSQC Spectra Acquisition: A 1H-15N HSQC spectrum of the protein is acquired in the absence of fragments (reference spectrum). Spectra are then acquired for the protein in the presence of each fragment pool.
-
Hit Identification: Spectra are overlaid and analyzed for chemical shift perturbations (CSPs) of the protein's amide resonances. Significant CSPs indicate fragment binding.
-
Deconvolution: For pools that show hits, individual fragments from that pool are screened to identify the specific binder.
-
Binding Affinity Estimation: The dissociation constant (Kd) can be estimated by titrating the hit fragment into the protein sample and monitoring the CSPs as a function of ligand concentration.
Fluorescence Polarization (FP) Competition Assay
-
Probe Preparation: A known GID4-binding peptide (e.g., PGLWKS) is fluorescently labeled (e.g., with FITC).
-
Assay Setup: The assay is performed in a 384-well plate format. Each well contains a fixed concentration of GID4, a fixed concentration of the fluorescent probe, and varying concentrations of the competitor compound.
-
Incubation: The plate is incubated at room temperature to allow the binding equilibrium to be reached.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The IC50 value, the concentration of competitor that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: GID4 and the ligand are dialyzed extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.
-
ITC Experiment: The GID4 solution (typically 10-50 µM) is placed in the sample cell of the calorimeter. The ligand solution (typically 10-20 fold higher concentration) is loaded into the injection syringe.
-
Titration: The ligand is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Proximity-Dependent Biotinylation (BioID2)
-
Construct Generation: GID4 is fused to the promiscuous biotin ligase BioID2 and cloned into a suitable expression vector for mammalian cells.
-
Cell Line Generation: A stable cell line expressing the BioID2-GID4 fusion protein is generated, often under an inducible promoter.
-
Biotin Labeling: Cells are incubated with biotin to allow the BioID2-GID4 fusion protein to biotinylate proximal proteins.
-
Cell Lysis and Streptavidin Pulldown: Cells are lysed under denaturing conditions, and biotinylated proteins are captured using streptavidin-coated beads.
-
Mass Spectrometry: The captured proteins are digested on-bead (e.g., with trypsin), and the resulting peptides are identified and quantified by mass spectrometry.
-
Data Analysis: The identified proteins are compared to control experiments (e.g., cells expressing BioID2 alone) to identify specific GID4 proximity interactors.
Conclusion
The substrate binding pocket of GID4 represents a well-defined and druggable target. The structural and biochemical data summarized in this guide provide a solid foundation for understanding the molecular basis of substrate recognition and for the development of novel small molecules that can modulate GID4 function. The detailed experimental protocols offer a practical resource for researchers aiming to study GID4 and its interactions. As our understanding of the diverse roles of the CTLH complex in human health and disease continues to expand, the ability to rationally design GID4-targeting therapeutics holds significant promise for addressing a range of unmet medical needs.
References
- 1. [PDF] The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Semantic Scholar [semanticscholar.org]
- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 3. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
GID4-IN-1 Mechanism of Action on the CTLH Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-terminal to LisH (CTLH) complex is a highly conserved, multi-subunit E3 ubiquitin ligase that plays a critical role in cellular homeostasis by targeting proteins for degradation.[1][2][3] A key component of this complex is the substrate receptor GID4 (Glucose-Induced Degradation protein 4), which is responsible for recognizing specific protein degrons.[4] In yeast, the GID4 ortholog is pivotal in glucose metabolism, targeting gluconeogenic enzymes for degradation via the Pro/N-degron pathway.[4][5][6] In humans, the GID4-containing CTLH complex is implicated in a broader range of functions, including cell cycle control, cell migration, and metabolism.[7][8] GID4 functions by recognizing substrates bearing an N-terminal proline (Pro/N-degron), although it has been shown to also bind other hydrophobic N-terminal residues.[9][10][11] The development of small molecule inhibitors, such as GID4-IN-1, that target the substrate-binding pocket of GID4, has provided powerful tools to probe the functions of the CTLH complex and offers a promising avenue for therapeutic intervention.[7][12] This technical guide provides an in-depth overview of the mechanism of action of GID4 inhibitors on the CTLH complex, summarizing key quantitative data and detailing relevant experimental protocols.
The CTLH E3 Ligase Complex and the Role of GID4
The CTLH complex is a sophisticated molecular machine responsible for the ubiquitination of specific substrate proteins, marking them for proteasomal degradation.[1] It is composed of a core scaffold, a RING-domain heterodimer that recruits the E2 ubiquitin-conjugating enzyme, and a substrate receptor.[2][13]
GID4 as the Substrate Receptor: GID4 is the primary substrate receptor of the CTLH complex.[1][4] Its structure features an eight-stranded β-barrel that forms a deep, evolutionarily conserved pocket designed to recognize and bind the N-terminal degrons of target proteins.[12][14][15] The binding of a substrate to GID4 positions it optimally for ubiquitination by the catalytic core of the CTLH complex.[6]
The Pro/N-Degron Pathway: The best-characterized function of GID4 is its role as the N-recognin for the Pro/N-end rule pathway.[9][11] This pathway targets proteins that possess a proline residue at their N-terminus.[4][6] In yeast, this mechanism is crucial for the rapid degradation of gluconeogenic enzymes when glucose becomes available.[4][5] In humans, while the CTLH complex is not primarily linked to glucose metabolism, GID4 retains its ability to recognize Pro/N-degrons on various substrates, including the metabolic enzyme HMGCS1 and RNA helicases like DDX21 and DDX50.[7][16] Recent studies have also identified substrates lacking a canonical Pro/N-degron, such as ARHGAP11A and HBP1, suggesting a broader substrate recognition capability for GID4 and the potential for other recruitment modules within the CTLH complex.[7][8][17]
Mechanism of Action of this compound
This compound represents a class of small molecule inhibitors designed to competitively block the substrate-binding pocket of GID4. By occupying this pocket, these inhibitors prevent the recruitment of endogenous substrates to the CTLH complex, thereby inhibiting their ubiquitination and subsequent degradation. This leads to the stabilization and accumulation of GID4 target proteins.
A well-characterized chemical probe that exemplifies this mechanism is PFI-7.[16] PFI-7 and similar inhibitors are invaluable tools for:
-
Target Validation: Confirming that the degradation of a specific protein is dependent on GID4.
-
Substrate Discovery: Identifying novel substrates of the GID4-CTLH pathway through proteomics analysis of cells treated with the inhibitor.[7][16]
-
Functional Studies: Elucidating the downstream cellular consequences of stabilizing GID4 substrates.[7]
The diagram below illustrates the signaling pathway of the GID4-CTLH complex and the inhibitory action of this compound.
Figure 1. Mechanism of GID4-CTLH substrate ubiquitination and its inhibition by this compound.
Quantitative Data for GID4 Inhibitors
The development of GID4 inhibitors has been supported by extensive biophysical and cellular characterization. The following tables summarize key quantitative data for representative small molecule binders of GID4, such as PFI-7 and other reported fragments and optimized compounds.
Table 1: Biophysical Binding Affinities of GID4 Inhibitors
| Compound/Fragment | Assay Method | Affinity (Kd) | Reference |
|---|---|---|---|
| PGLWKS peptide | Fluorescence Polarization (FP) | 4.0 µM | [14] |
| Fragment 1 | X-ray Crystallography | - | [14] |
| Fragment 4 | X-ray Crystallography | - | [14] |
| Fragment 7 | X-ray Crystallography | - | [14] |
| Compound 16 | Isothermal Titration Calorimetry (ITC) | 110 µM | [14] |
| Compound 67 | Isothermal Titration Calorimetry (ITC) | 17 µM | [14] |
| Compound 88 | Isothermal Titration Calorimetry (ITC) | 5.6 µM | [14] |
| PFI-E3H1 (7) | Surface Plasmon Resonance (SPR) | 0.5 µM | [12] |
| PFI-7 (9) | Surface Plasmon Resonance (SPR) | < 100 nM |[12] |
Table 2: Cellular Activity of GID4 Inhibitors
| Compound | Assay Method | Potency (IC50 / EC50) | Reference |
|---|---|---|---|
| PFI-E3H1 (7) | NanoBRET Assay | 2.5 µM | [12] |
| Compound 88 | ITDRF-CETSA | 558 nM (EC50) | [14] |
| PFI-7 | Proximity-dependent biotinylation | - |[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to GID4 inhibition. Below are protocols for key experiments used to characterize the mechanism of action of GID4 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
This method is used to determine the binding kinetics and affinity (Kd) of a small molecule inhibitor to purified GID4 protein.
Workflow Diagram:
Figure 2. Workflow for determining inhibitor binding affinity using Surface Plasmon Resonance (SPR).
Protocol:
-
Protein Immobilization: Purified, biotinylated Avi-tagged GID4 is immobilized on a streptavidin-coated SPR sensor chip to a target density. A reference channel is prepared for background subtraction.
-
Analyte Preparation: The GID4 inhibitor is serially diluted in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).
-
Binding Measurement: The inhibitor solutions are injected over the sensor chip at a constant flow rate. The association is monitored in real-time. Subsequently, running buffer is flowed over the chip to monitor dissociation.
-
Data Analysis: The resulting sensorgrams (Response Units vs. Time) are corrected for background and solvent effects. The data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that a compound engages with its target protein inside intact cells. Ligand binding stabilizes the target protein against thermal denaturation.[18]
Workflow Diagram:
Figure 3. Workflow for confirming cellular target engagement using the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293T or HeLa) and treat with various concentrations of the GID4 inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Thermal Denaturation: Aliquots of the cell suspension are heated to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lysis and Fractionation: Cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the precipitated/aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble GID4 remaining in the supernatant is quantified. This can be done by Western blotting or by using a reporter system like the HiBiT assay, where GID4 is tagged with a luminescent peptide.[18]
-
Data Analysis: A melting curve is generated by plotting the percentage of soluble GID4 against temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. An isothermal dose-response curve can also be generated at a single, partially denaturing temperature to determine the EC50 of stabilization.[14]
Proximity-Dependent Biotinylation (BioID) for Interactor Discovery
This technique is used to identify proteins that interact with GID4 in a cellular context and to determine which of these interactions are disrupted by a GID4 inhibitor.
Protocol:
-
Construct Generation: GID4 is fused to a promiscuous biotin ligase (e.g., BioID2 or TurboID). This construct is stably or transiently expressed in cells.
-
Cell Treatment: Cells expressing the GID4-biotin ligase fusion are cultured in the presence of excess biotin and treated with either the GID4 inhibitor or a vehicle control.
-
Biotinylation and Lysis: The biotin ligase labels proteins in close proximity to GID4 with biotin. After treatment, cells are lysed under denaturing conditions.
-
Affinity Purification: Biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.
-
Mass Spectrometry: The captured proteins are digested on-bead (e.g., with trypsin), and the resulting peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly less abundant in the inhibitor-treated sample compared to the control are identified as interactors that bind to the GID4 pocket.[7][16] This method has been used to identify RNA helicases DDX21 and DDX50 as GID4 interactors.[16]
Conclusion and Future Directions
This compound and related chemical probes are powerful tools that have significantly advanced our understanding of the CTLH E3 ligase complex. By competitively inhibiting the GID4 substrate-binding pocket, these molecules have enabled the validation of GID4's role in protein degradation, the discovery of novel substrates, and the elucidation of the complex's function in diverse cellular pathways. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate this important E3 ligase.
Future research will likely focus on leveraging these inhibitors to explore the full range of GID4 substrates in different tissues and disease states. Furthermore, the development of GID4-based Proteolysis Targeting Chimeras (PROTACs) holds therapeutic promise, offering a strategy to hijack the CTLH complex to degrade previously "undruggable" proteins of interest.[14][19] Continued exploration of the GID4-CTLH axis will undoubtedly uncover new biological insights and may pave the way for novel therapeutic strategies in oncology and other diseases.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 8. elifesciences.org [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 18. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 19. biorxiv.org [biorxiv.org]
The Advent of GID4 Chemical Probes: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The quest for novel E3 ligase recruiters for targeted protein degradation (TPD) has led to a burgeoning interest in the Glucose-induced degradation protein 4 (GID4), a substrate receptor of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] The development of chemical probes for GID4 is a critical step towards harnessing the CTLH complex for therapeutic applications, offering an alternative to the well-established VHL and Cereblon E3 ligases.[3][4] This technical guide provides an in-depth overview of the discovery, development, and application of GID4 chemical probes, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
A New Frontier in Targeted Protein Degradation
The CTLH complex, and its yeast ortholog the GID complex, is a multi-subunit E3 ligase that plays a crucial role in various cellular processes, including glucose metabolism and cell cycle progression.[5][6] GID4, as the substrate receptor, recognizes proteins with N-terminal proline degrons (Pro/N-degrons), marking them for ubiquitination and subsequent proteasomal degradation.[7][8] The cytosolic and nuclear localization of GID4 makes it an attractive target for degrading proteins in multiple cellular compartments.[1] The development of potent and selective chemical probes for GID4 has been a key breakthrough, enabling the interrogation of its biological functions and its potential as a TPD effector.[2][3]
Quantitative Data Summary of GID4 Chemical Probes and Binders
The discovery of small molecule ligands for GID4 has been accelerated by various screening techniques, leading to the identification of several chemical series with varying affinities and cellular activities.[1][3][9] The following tables summarize the key quantitative data for the most prominent GID4 chemical probes and binders.
| Compound | Type | Discovery Method | Binding Affinity (Kd) | Cellular Activity (IC50/EC50) | Reference |
| PFI-7 | Chemical Probe | Structure-Based Drug Design | 79 ± 7 nM (SPR) | 0.57 ± 0.04 µM (NanoBRET) | [3][10] |
| PFI-E3H1 (7) | Chemical Handle | Structure-Based Drug Design | 0.5 µM (SPR) | 2.5 ± 0.4 µM (NanoBRET) | [3] |
| Compound 88 | Binder | DNA-Encoded Library Screen | 5.6 µM (ITC) | 558 nM (Cellular Engagement) | [1][9] |
| Compound 67 | Binder | NMR Fragment Screen & SAR | 17 µM (ITC) | Not Reported | [1] |
| Compound 16 | Binder | NMR Fragment Screen & SAR | < 110 µM (likely underestimated) | 148.5 µM (FP) | [1] |
| Compound 14 | Binder | Fragment-Based Screening | 23 nM (Biophysical Assay) | Target Engagement Confirmed | [4] |
| Fragment 1 | Fragment Hit | NMR Fragment Screen | Not Reported | Not Reported | [9] |
| Fragment 4 | Fragment Hit | NMR Fragment Screen | Not Reported | Not Reported | [9] |
Table 1: Key GID4 Chemical Probes and Binders. This table provides a comparative overview of the reported binding affinities and cellular activities of notable GID4 ligands.
Core Experimental Protocols
The discovery and characterization of GID4 chemical probes have relied on a suite of biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited in the development of these tools.
Affinity Selection Mass Spectrometry (ASMS)
Affinity Selection Mass Spectrometry was employed as a primary high-throughput screen to identify initial GID4 binders from a large compound library.[3]
Protocol:
-
Protein Immobilization: Recombinant GID4 protein is immobilized on a solid support (e.g., magnetic beads).
-
Compound Library Incubation: The immobilized GID4 is incubated with a pooled library of small molecules.
-
Washing: Non-binding compounds are removed through a series of wash steps.
-
Elution: Bound compounds are eluted from the immobilized GID4.
-
Mass Spectrometry Analysis: The eluted compounds are analyzed by mass spectrometry to identify the chemical structures of the binders.
NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy was utilized to screen a library of small molecular fragments for binding to GID4.[1]
Protocol:
-
Protein Preparation: A solution of isotopically labeled (e.g., 15N) GID4 is prepared in a suitable buffer.
-
Fragment Library Screening: Individual fragments or cocktails of fragments are added to the GID4 solution.
-
NMR Data Acquisition: A series of NMR experiments (e.g., 1H-15N HSQC) are performed to monitor changes in the chemical shifts of the GID4 protein upon fragment binding.
-
Hit Identification: Fragments that induce significant and specific chemical shift perturbations are identified as binders.
-
Binding Site Mapping: The residues of GID4 exhibiting the largest chemical shift changes are mapped onto the protein structure to identify the fragment binding site.
DNA-Encoded Library (DEL) Screening
DEL screening was used to explore a vast chemical space and identify novel GID4 binders.[1][9]
Protocol:
-
Library Incubation: A DNA-encoded library, where each compound is attached to a unique DNA barcode, is incubated with immobilized GID4.
-
Affinity Selection: Non-binding compounds are washed away.
-
Elution: The bound compound-DNA conjugates are eluted.
-
PCR Amplification: The DNA barcodes of the eluted compounds are amplified by PCR.
-
DNA Sequencing: The amplified DNA is sequenced to identify the chemical structures of the hit compounds.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantify the binding kinetics and affinity of small molecules to a protein target.[3][10]
Protocol:
-
Protein Immobilization: GID4 is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of the small molecule (analyte) are flowed over the sensor chip surface.
-
Signal Detection: The binding of the analyte to the immobilized GID4 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to measure the binding affinity, stoichiometry, and enthalpy of binding between a small molecule and a protein.[1][9]
Protocol:
-
Sample Preparation: The GID4 protein is placed in the sample cell of the calorimeter, and the small molecule ligand is loaded into the injection syringe.
-
Titration: The ligand is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed upon binding is measured for each injection.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a cell-based assay used to quantify the engagement of a chemical probe with its target protein in live cells.[3][10]
Protocol:
-
Cell Transfection: HEK293T cells are co-transfected with plasmids expressing a NanoLuciferase (NanoLuc)-tagged GID4 substrate peptide (e.g., PGLWKS) and a HaloTag-fused GID4 protein.[3][10]
-
HaloTag Labeling: The cells are treated with a cell-permeable HaloTag ligand conjugated to a fluorescent acceptor (e.g., 618 nm fluorophore).[3]
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., PFI-7).[3]
-
BRET Measurement: The NanoLuc substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
IC50 Determination: The dose-dependent decrease in the BRET signal upon compound treatment is used to calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the protein-protein interaction.
Visualizing the GID4 Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of GID4 biology and the discovery process for its chemical probes.
Caption: GID4-mediated substrate degradation pathway.
Caption: Discovery workflow for GID4 chemical probes.
Caption: Modular organization of the human GID/CTLH complex.
Future Directions and Conclusion
The development of chemical probes such as PFI-7 has been instrumental in elucidating the interactome of GID4 and identifying its substrates.[2][10][11] These tools have revealed that GID4 interacts with a broad range of nuclear proteins involved in RNA processing and chromatin biology, and that not all interactions lead to degradation, suggesting non-degradative functions for the CTLH complex.[10][12]
Future efforts will likely focus on leveraging these chemical probes to develop potent and selective GID4-based PROTACs for therapeutic intervention. Further optimization of the existing chemical scaffolds to improve binding affinity and cellular permeability will be crucial for advancing GID4-targeted therapies.[1] The continued exploration of the GID4/CTLH complex, facilitated by these invaluable chemical tools, promises to expand the landscape of targeted protein degradation and open new avenues for treating a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GID4 Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of GID4 inhibitors in cell culture experiments. The focus is on characterizing the cellular effects of small molecule compounds that target GID4, a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. GID4 is a key component of the Pro/N-degron pathway, which targets proteins with an N-terminal proline for ubiquitination and subsequent proteasomal degradation.[1][2] The small molecule inhibitor PFI-7 will be used as an exemplary compound throughout these protocols, as it has been well-characterized as a potent and selective GID4 antagonist.[3][4][5][6] These guidelines are intended to assist researchers in designing and executing experiments to investigate the biological roles of GID4 and the therapeutic potential of its inhibitors.
Mechanism of Action of GID4 and its Inhibition
The CTLH complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in protein homeostasis.[7] GID4 functions as a substrate receptor within this complex, recognizing proteins that have a proline at their N-terminus (a Pro/N-degron).[8][9] Upon recognition, the CTLH complex ubiquitinates the substrate, marking it for degradation by the proteasome. This process is involved in various cellular functions, including the regulation of metabolism, cell cycle progression, and cell migration.[10]
Small molecule inhibitors of GID4, such as PFI-7, act by binding to the substrate-binding pocket of GID4.[5] This competitive inhibition prevents the recognition and binding of endogenous substrates, leading to their stabilization. The accumulation of these substrates can have significant downstream effects on cellular signaling and function. For example, inhibition of GID4 has been shown to stabilize the Rho GTPase-activating protein ARHGAP11A, leading to the inactivation of RhoA and a subsequent reduction in cell migration.[10][11]
Signaling Pathway of GID4 and its Inhibition
Caption: GID4 inhibition pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the GID4 inhibitor PFI-7.
Table 1: In Vitro and Cellular Potency of PFI-7
| Assay Type | Target | Value | Units | Source |
| Surface Plasmon Resonance (SPR) | GID4 | 80 | nM (Kd) | [4][5][12] |
| Fluorescence Polarization (FP) | GID4 | 4.1 | µM (Kdisp) | [4] |
| NanoBRET Cellular Target Engagement | GID4 | 0.6 | µM (EC50) | [4][5][12] |
Table 2: Cellular Effects of GID4 Inhibition by PFI-7
| Cell Line | Assay | Treatment | Effect | Source |
| HeLa | MTT Assay | PFI-7 | ~2-fold reduction in cell growth | [10][11] |
| HCT116, HEK293T, U2OS | Cytotoxicity Assay | PFI-7 (up to 10 µM for 3 days) | Minimal cytotoxic effects | [1] |
| HeLa | Wound Healing Assay | PFI-7 (10 µM) | Impaired cell migration | [7] |
| RPE1 | Cell Motility Assay | PFI-7 | Altered cell motility | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of GID4 inhibitors in cell culture.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that the GID4 inhibitor directly binds to and stabilizes GID4 in a cellular context.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Materials:
-
HeLa cells
-
Plasmid encoding N-terminally HiBiT-tagged GID4
-
Transfection reagent (e.g., X-tremeGENE HP)
-
Opti-MEM
-
GID4 inhibitor (e.g., PFI-7) and DMSO
-
Protease inhibitors
-
LgBiT protein and Nano-Glo substrate
-
96-well PCR plates and a thermocycler
-
384-well white plates and a microplate reader
Procedure:
-
Cell Seeding and Transfection:
-
Plate HeLa cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
After 4 hours, transfect the cells with a plasmid encoding N-terminally HiBiT-tagged GID4 using a suitable transfection reagent according to the manufacturer's instructions.[13]
-
-
Cell Harvesting and Compound Treatment:
-
Thermal Challenge:
-
Transfer 50 µL of the cell suspension per well into a 96-well PCR plate.
-
Heat the plate in a thermocycler at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
-
-
Lysis and Detection:
-
Add 50 µL of a solution containing LgBiT protein and a non-ionic detergent (e.g., 2% NP-40) to each well and incubate for 10 minutes at room temperature to lyse the cells.[13]
-
Add 25 µL of Nano-Glo substrate to each well.[13]
-
Transfer 20 µL from each well in quadruplicates to a 384-well white plate.[13]
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal using a microplate reader.
-
Plot the luminescence signal as a function of temperature to generate melting curves for both the inhibitor-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol determines the effect of the GID4 inhibitor on cell proliferation and viability.
Materials:
-
HCT116, HEK293T, or U2OS cells
-
Complete growth medium
-
96-well clear-bottom plates
-
GID4 inhibitor (e.g., PFI-7)
-
MTT reagent or other cell viability reagent (e.g., CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the GID4 inhibitor (e.g., 0.1 to 10 µM PFI-7) or DMSO control.
-
-
Incubation:
-
Incubate the cells for a desired period, typically 72 hours.[1]
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 1-4 hours for MTT).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the DMSO control and plot the cell viability against the inhibitor concentration to determine the IC50 value, if applicable.
-
Protocol 3: Wound Healing Assay for Cell Migration
This protocol assesses the impact of GID4 inhibition on directed cell migration.
Wound Healing Assay Workflow
Caption: Wound healing assay workflow.
Materials:
-
HeLa cells
-
Culture plates or dishes
-
Culture-well inserts or a p200 pipette tip
-
GID4 inhibitor (e.g., PFI-7)
-
Microscope with a camera and incubation chamber
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed HeLa cells in a culture plate and grow them until they form a confluent monolayer.
-
-
Creating the Wound:
-
Create a cell-free gap ("wound") in the monolayer using a sterile pipette tip or by removing a culture-well insert.[7]
-
Gently wash with PBS to remove detached cells.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing the GID4 inhibitor (e.g., 10 µM PFI-7) or DMSO as a control.[7]
-
-
Imaging:
-
Place the plate in a microscope equipped with an incubation chamber (37°C, 5% CO2).
-
Acquire images of the wound at time 0 and at regular intervals (e.g., every 1-2 hours) for up to 24 hours.[7]
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for both the inhibitor-treated and control samples. A slower rate of closure in the presence of the inhibitor indicates impaired cell migration.
-
Protocol 4: Western Blotting for Substrate Stabilization
This protocol is used to detect the accumulation of a specific GID4 substrate following inhibitor treatment.
Materials:
-
HeLa cells
-
GID4 inhibitor (e.g., PFI-7)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against the target substrate (e.g., ARHGAP11A) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat HeLa cells with the GID4 inhibitor (e.g., 10 µM PFI-7) or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane and then incubate with the primary antibody against the target substrate.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Probe for a loading control protein to ensure equal loading.
-
-
Imaging and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in the substrate protein level in the inhibitor-treated samples compared to the control. An increase in the substrate level indicates stabilization due to GID4 inhibition.[9]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 5. PFI 7: R&D Systems [rndsystems.com]
- 6. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. researchgate.net [researchgate.net]
- 10. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. eubopen.org [eubopen.org]
- 13. zenodo.org [zenodo.org]
Application Notes and Protocols for GID4-Targeted In Vitro Ubiquitination Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Glucose-Induced Degradation Protein 4 (GID4) is a key substrate recognition subunit of the cullin-RING E3 ubiquitin ligase complex, known as the CTLH (C-terminal to LisH) complex in humans and the GID complex in yeast.[1][2][3] This complex plays a crucial role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[3][4] GID4 primarily recognizes proteins containing a proline/N-degron motif, which consists of an unmodified N-terminal proline residue.[1][2] Dysregulation of the GID4-mediated degradation pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention, particularly in the field of targeted protein degradation (TPD).[3][5]
These application notes provide a detailed protocol for an in vitro ubiquitination assay to study the activity of the GID4/CTLH complex and to screen for potential inhibitors or modulators. The protocol outlines the necessary components, reaction conditions, and analytical methods to assess the ubiquitination of a model substrate.
Key Components and Signaling Pathway
The GID/CTLH complex is a multi-subunit E3 ligase. The core components include a catalytic module and a substrate recognition module.[6] GID4 is part of the substrate recognition module and is responsible for recruiting specific substrates to the complex for ubiquitination. The ubiquitination cascade involves the sequential action of E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and the E3 ligase (GID/CTLH complex).
Quantitative Data Summary
The following tables summarize key quantitative data related to GID4 binders and the components for an in vitro ubiquitination assay.
Table 1: Binding Affinities of Small Molecule Ligands for GID4
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
|---|---|---|---|
| 15 | IC50 = 264.0 µM | Fluorescence Polarization | [5] |
| 16 | Kd = 110 µM | Not Specified | [5] |
| 67 | Kd = 17 µM | Not Specified | [5] |
| 88 | Kd = 5.6 µM | Not Specified | [5] |
| PGLWKS peptide | Kd = 4.0 µM | Fluorescence Polarization |[5] |
Table 2: Example Reagent Concentrations for In Vitro Ubiquitination Assay
| Reagent | Stock Concentration | Volume per 50 µL Reaction | Final Concentration |
|---|---|---|---|
| E1 (Uba1) | 4 µM | 2.5 µL | 0.2 µM |
| E2 (Ubc8-6xHis) | 20 µM | 2.5 µL | 1 µM |
| GID/CTLH Complex | 10 µM | 2.5 µL | 0.5 µM |
| GID4 | 20 µM | 2.5 µL | 1 µM |
| Substrate (e.g., Fbp1-6xHis) | 20 µM | 2.5 µL | 1 µM |
| Ubiquitin | 400 µM | 2.5 µL | 20 µM |
| 10x Ubiquitination Buffer | 10x | 5 µL | 1x |
| ATP | 10 mM | 1 µL | 0.2 mM |
| GID4 Inhibitor (e.g., PFI-7) | Varies | Varies | Varies |
| Nuclease-free Water | - | To 50 µL | - |
Note: These concentrations are based on published examples and may require optimization for specific substrates and experimental goals.[7][8]
Experimental Protocols
Protocol 1: In Vitro Ubiquitination of a Model Substrate by the GID/CTLH Complex
This protocol describes the steps to perform an in vitro ubiquitination assay to assess the E3 ligase activity of the GID/CTLH complex towards a model substrate.
Materials:
-
Recombinant human E1 enzyme (Uba1)
-
Recombinant human E2 enzyme (Ube2H is reported to cooperate with the human GID complex)[9]
-
Recombinant human GID/CTLH complex (or individually purified subunits)
-
Recombinant human GID4
-
Recombinant substrate protein (e.g., HBP1 or a peptide with a Pro/N-degron like Pro-Gly-Leu-Trp)[2]
-
Ubiquitin
-
ATP
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
SDS-PAGE loading buffer
-
Nuclease-free water
Workflow Diagram:
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing all reaction components except the E3 ligase complex and ATP. A typical 50 µL reaction can be set up as described in Table 2. Adjust volumes as needed for multiple reactions.
-
Controls: Prepare necessary controls:
-
No E3 control: Replace the GID/CTLH complex with an equal volume of reaction buffer.
-
No ATP control: Replace ATP with an equal volume of nuclease-free water.
-
Inhibitor control: Add the GID4 inhibitor (e.g., PFI-7) to a separate reaction tube.[10]
-
-
Initiate Reaction: Add the GID/CTLH complex and GID4 to the reaction tubes. Start the reaction by adding ATP. Mix gently by flicking the tube.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding 10-20 µL of 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an appropriate percentage SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin to detect the formation of polyubiquitin chains on the substrate.
-
Incubate with a primary antibody against the substrate to visualize the unmodified and ubiquitinated forms of the substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results:
-
In the complete reaction, a ladder of higher molecular weight bands corresponding to the polyubiquitinated substrate should be observed when probing with both the anti-ubiquitin and anti-substrate antibodies.
-
The "No E3" and "No ATP" control lanes should not show this laddering, confirming that the ubiquitination is dependent on the E3 ligase and is an enzymatic process.
-
In the presence of a GID4 inhibitor, the extent of substrate ubiquitination should be significantly reduced, demonstrating the inhibitor's efficacy and the GID4-dependent nature of the reaction.[10]
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. uniprot.org [uniprot.org]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. Multifaceted N-degron recognition and ubiquitylation by GID/CTLH E3 ligases | bioRxiv [biorxiv.org]
- 9. elifesciences.org [elifesciences.org]
- 10. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols for Investigating GID4's Role in Cancer Using GID4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucose-induced degradation protein 4 (GID4) is a crucial component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, acting as a substrate recognition subunit.[1][2] This complex plays a significant role in cellular protein degradation through the ubiquitin-proteasome system. GID4 specifically recognizes proteins with a proline/N-degron motif, targeting them for ubiquitination and subsequent degradation.[2][3] Dysregulation of this pathway has been implicated in various diseases, including cancer, making GID4 an attractive therapeutic target.[3]
GID4-IN-1 is a potent and selective inhibitor of GID4. It is structurally and functionally analogous to the well-characterized chemical probe PFI-7.[1][4] This small molecule antagonist binds to the substrate recognition pocket of GID4, preventing the recruitment of its target proteins to the CTLH complex and thereby inhibiting their degradation.[5] These application notes provide detailed protocols for utilizing this compound to investigate the role of GID4 in cancer biology, including its function in cell viability, protein ubiquitination, and target engagement.
Data Presentation
Quantitative Data for GID4 Inhibitor (PFI-7, an analog of this compound)
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 80 nM | Surface Plasmon Resonance (SPR) | [4] |
| In vitro Inhibition (IC50) | 4.1 µM | Fluorescence Polarization (FP) Competition Assay | [6] |
| Cellular Target Engagement (EC50) | 600 nM | NanoBRET Assay | [4] |
Cytotoxicity Data for PFI-7
| Cell Line | Cancer Type | Approximate IC50 | Notes |
| HCT116 | Colorectal Carcinoma | Growth inhibition observed | Cell growth curves show a dose-dependent decrease in cell proliferation over three days.[7] |
| HEK293T | Embryonic Kidney | Growth inhibition observed | Cell growth curves show a dose-dependent decrease in cell proliferation over three days.[7] |
| U2OS | Osteosarcoma | Growth inhibition observed | Cell growth curves show a dose-dependent decrease in cell proliferation over three days.[7] |
Mandatory Visualizations
Caption: GID4 Signaling Pathway and Inhibition by this compound.
Caption: HiBiT-based Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocols
HiBiT-based Cellular Thermal Shift Assay (CETSA) for GID4 Target Engagement
This protocol is adapted from established HiBiT CETSA methods and is designed to verify the direct binding of this compound to GID4 in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid encoding N-terminally HiBiT-tagged GID4
-
Transfection reagent (e.g., X-tremeGene HP)
-
Opti-MEM I Reduced Serum Medium
-
This compound (and a negative control compound, if available)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
96-well PCR plates
-
Thermocycler
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Plate HeLa cells in 6-well plates at a density of 2 x 105 cells/mL.
-
After 4 hours, transfect the cells with the HiBiT-GID4 plasmid according to the manufacturer's instructions for your transfection reagent.
-
-
Cell Treatment:
-
The following day, trypsinize the cells and resuspend them in Opti-MEM without phenol red at a density of 2 x 105 cells/mL, supplemented with a protease inhibitor cocktail.
-
Aliquot the cell suspension and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Transfer 50 µL of the treated cell suspension into each well of a 96-well PCR plate.
-
Heat the plate in a thermocycler for 3 minutes at a range of temperatures (e.g., 37°C to 60°C in 2°C increments).
-
After heating, let the plate cool at room temperature for 3 minutes.
-
-
Lysis and Luminescence Measurement:
-
Add 50 µL of LgBiT solution (containing LgBiT protein and detergent) to each well and incubate at room temperature for 10 minutes to lyse the cells and allow for HiBiT-LgBiT complementation.
-
Add 25 µL of Nano-Glo substrate to each well, mix, and transfer 20 µL to a 384-well white plate in quadruplicates.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal at each temperature to the signal from the 37°C control for each treatment condition.
-
Plot the normalized signal against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of GID4.
-
In Vitro Ubiquitination Assay
This protocol is designed to assess the ability of this compound to inhibit the ubiquitination of a known GID4 substrate, such as HBP1 or ARHGAP11A, by the reconstituted CTLH complex.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D1, UBE2D2, or UBE2H)[4][8]
-
Recombinant human ubiquitin
-
Recombinant, purified human CTLH complex (containing at least the core components: RMND5A, MAEA, TWA1, RanBPM, and GID4)[4][8]
-
Recombinant purified substrate protein (e.g., His-tagged HBP1 or GST-tagged ARHGAP11A)
-
This compound
-
DMSO (vehicle control)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-His or anti-GST (for the substrate), anti-ubiquitin
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following reaction components on ice:
-
Ubiquitination buffer (to a final volume of 30 µL)
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 5 µg)
-
ATP (e.g., 2 mM)
-
Recombinant substrate protein (e.g., 500 ng)
-
Reconstituted CTLH complex (e.g., 200-500 ng)
-
-
Prepare separate reactions with either this compound (at various concentrations, e.g., 1, 10, 50 µM) or DMSO. Pre-incubate the CTLH complex with the inhibitor or DMSO for 15-30 minutes on ice before adding the other components.
-
Include negative controls, such as reactions lacking E1, E2, E3, or ATP.
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C or 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reactions by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with an antibody against the substrate's tag (His or GST) to detect ubiquitinated forms of the substrate, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
-
Interpretation:
-
A decrease in the intensity of the high-molecular-weight ubiquitinated substrate bands in the presence of this compound indicates successful inhibition of GID4-mediated ubiquitination.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549, PC-3)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include wells with medium only (blank), cells with DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to dissect the multifaceted role of GID4 in cancer, from direct target engagement and enzymatic activity to its impact on cancer cell survival. This will aid in the validation of GID4 as a therapeutic target and in the development of novel anti-cancer strategies.
References
- 1. The mammalian CTLH complex is an E3 ubiquitin ligase that targets its subunit muskelin for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
GID4-IN-1 as a Tool for Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of misfolded and aggregated proteins is a central pathological hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these pathogenic proteins. This approach utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade proteins of interest.[1]
This document provides detailed application notes and protocols for the use of GID4-IN-1, a potent and selective ligand for the GID4 (Glucose-induced degradation protein 4) E3 ligase complex, as a tool in neurodegenerative disease research. GID4 is the substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which recognizes proteins containing a specific N-terminal degradation signal known as a Pro/N-degron.[2][3] this compound (also known as PFI-7) is a chemical probe that binds to GID4, enabling the investigation of the CTLH complex and the development of GID4-recruiting PROTACs.[2][4] While the application of GID4-based TPD in neurodegeneration is an emerging field, this document outlines the rationale and provides foundational protocols for its exploration.
This compound: Mechanism of Action and Properties
This compound is a small molecule that selectively binds to the substrate-binding pocket of GID4, thereby inhibiting the recognition and binding of endogenous proteins with Pro/N-degrons.[2] This mechanism allows this compound to be used as a chemical probe to study the biological functions of the GID/CTLH complex. Furthermore, its chemical structure can be adapted to create PROTACs by attaching a linker and a ligand for a protein of interest. Such a PROTAC would recruit the target protein to the GID4 E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The GID4 protein is expressed in human brain tissue, making it a viable target for therapeutic intervention in neurological disorders.[5]
Quantitative Data for this compound (PFI-7)
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 0.08 µM (80 nM) | Surface Plasmon Resonance (SPR) | [6] |
| Cellular Target Engagement (EC50) | 0.6 µM | NanoBRET™ Assay | [6] |
| Negative Control Binding Affinity (Kd) | 5 µM (PFI-7N) | Surface Plasmon Resonance (SPR) | [6] |
| IC50 (FP Competition Assay) | 4.1 µM | Fluorescence Polarization | [7] |
Signaling Pathway and Experimental Workflow
GID4-Mediated Targeted Protein Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. uniprot.org [uniprot.org]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain tissue expression of GID4 - Summary - The Human Protein Atlas [v20.proteinatlas.org]
- 6. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Measure GID4-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GID4 (Glucose-Induced Degradation Protein 4) is a crucial component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, acting as its substrate receptor.[1][2] The CTLH complex recognizes proteins containing a Pro/N-degron, which consists of an unmodified N-terminal proline residue, targeting them for ubiquitination and subsequent proteasomal degradation.[2][3] This pathway is implicated in various cellular processes, including the regulation of metabolism, cell proliferation, and migration.[3][4] The development of inhibitors targeting GID4, such as GID4-IN-1 ( exemplified by the well-characterized probe PFI-7), provides a valuable tool for studying the biological functions of the CTLH complex and for the development of novel therapeutics, including targeted protein degradation strategies.[1][5]
These application notes provide detailed protocols for a suite of cellular assays designed to measure the activity and target engagement of GID4 inhibitors like this compound.
Data Presentation: Quantitative Activity of GID4 Inhibitors
The following table summarizes the quantitative data for known GID4 inhibitors, providing a baseline for comparison of new compounds.
| Compound | Assay Type | Target | Metric | Value | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | Human GID4 | Kd | 80 nM | [6][7] |
| PFI-7 | NanoBRET (Cell-based) | GID4-Pro/N-degron interaction | EC50 | 0.6 µM | [6][7] |
| PFI-7 | Fluorescence Polarization (FP) | GID4 | Kdisp | 4.1 µM | [7] |
| PFI-7N (Negative Control) | Surface Plasmon Resonance (SPR) | Human GID4 | KD | 5 µM | [6] |
| Compound 88 | Isothermal Titration Calorimetry (ITC) | Human GID4 | Kd | 5.6 µM | [8][9] |
| Compound 88 | Cellular Assay | Human GID4 | EC50 | 558 nM | [8][9] |
| Compound 67 | Isothermal Titration Calorimetry (ITC) | Human GID4 | Kd | 17 µM | [8][9] |
| Compound 67 | Fluorescence Polarization (FP) | GID4 | IC50 | 18.9 µM | [8][9] |
| Compound 20964 | HiBiT CETSA | HiBiT-tagged GID4 | Stabilization | Significant at 1 µM | [2] |
| Compound 12966 | HiBiT CETSA | HiBiT-tagged GID4 | Stabilization | Significant at 30 µM | [2] |
Signaling Pathway and Experimental Workflows
GID4-CTLH Ubiquitination Pathway
The following diagram illustrates the role of GID4 within the CTLH E3 ubiquitin ligase complex, leading to substrate ubiquitination and degradation. This compound acts by binding to the substrate recognition pocket of GID4, preventing the recruitment of Pro/N-degron-containing substrates.
Caption: GID4-CTLH E3 ligase pathway and the inhibitory action of this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol utilizes the HiBiT protein tagging system to measure the thermal stabilization of GID4 upon compound binding in a cellular environment.[2]
Experimental Workflow:
Caption: Workflow for the HiBiT-based Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Transfection:
-
Plate HeLa cells in 6-well plates at a density of 2 x 105 cells/mL.
-
After 4 hours, transfect the cells with a plasmid encoding N-terminally HiBiT-tagged GID4 using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
The following day, trypsinize the cells and resuspend them in OptiMEM (phenol red-free) at a density of 2 x 105 cells/mL, supplemented with protease inhibitors.
-
Aliquot the cell suspension and treat with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Thermal Shift:
-
Transfer 50 µL of the treated cell suspension per well into a 96-well PCR plate.
-
Heat the plate in a thermocycler at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Lysis and Luminescence Measurement:
-
Add 50 µL of LgBiT solution (containing 200 nM LgBiT protein and 2% NP-40 in OptiMEM with protease inhibitors) to each well.
-
Incubate at room temperature for 10 minutes to ensure cell lysis and HiBiT-LgBiT complementation.
-
Add 25 µL of Nano-Glo substrate to each well.
-
Transfer 20 µL from each well in quadruplicates to a white 384-well plate.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the reading at the lowest temperature for each treatment group.
-
Plot the normalized luminescence versus temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
NanoBRET Assay for GID4-Substrate Interaction
This assay measures the disruption of the GID4 and Pro/N-degron substrate interaction in live cells, providing a quantitative measure of inhibitor potency.
Experimental Workflow:
Caption: Workflow for the NanoBRET assay to measure GID4-substrate interaction.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding a NanoLuc-tagged Pro/N-degron peptide (e.g., MPGLWKS) and a HaloTag-tagged GID4.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Labeling:
-
Add the HaloTag 618 Ligand (the fluorescent acceptor) to the cells and incubate.
-
Treat the cells with a serial dilution of this compound or DMSO for 4 hours.
-
-
Luminescence Measurement:
-
Add the Nano-Glo substrate (furimazine) to all wells.
-
Immediately measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (>610 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the DMSO control.
-
Plot the normalized NanoBRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Proximity-Dependent Biotinylation (BioID) for Interactor Profiling
BioID is used to identify proteins that interact with GID4 in a cellular context and to determine which of these interactions are dependent on the substrate-binding pocket by using this compound.
Experimental Workflow:
Caption: Workflow for Proximity-Dependent Biotinylation (BioID) with GID4.
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line (e.g., HeLa or HEK293) that inducibly expresses GID4 fused to a promiscuous biotin ligase (e.g., BirA* or BioID2).
-
-
Cell Culture and Treatment:
-
Induce the expression of the fusion protein.
-
Supplement the culture medium with 50 µM biotin for 24 hours to allow for proximity labeling.
-
During the biotin incubation, treat one set of cells with this compound and a control set with DMSO. To identify substrates targeted for degradation, a parallel experiment including the proteasome inhibitor MG132 can be performed.
-
-
Protein Extraction and Affinity Purification:
-
Lyse the cells under denaturing conditions.
-
Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins from the MS data.
-
Compare the protein abundance between the this compound-treated and DMSO-treated samples to identify proteins whose interaction with GID4 is displaced by the inhibitor. These are candidate substrates or interactors that bind to the GID4 pocket.
-
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of the CTLH complex to ubiquitinate a substrate and the inhibitory effect of this compound on this process.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following components on ice:
-
Ubiquitin-activating enzyme (E1)
-
Cognate E2 enzyme for the CTLH complex (UBE2H)
-
Recombinant CTLH complex (or purified GID4 with other core components)
-
The substrate protein (e.g., Hbp1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
-
Prepare parallel reactions containing various concentrations of this compound or DMSO.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an antibody against the substrate protein or an anti-ubiquitin antibody to visualize the ubiquitination ladder. A decrease in the intensity of the ubiquitination ladder in the presence of this compound indicates inhibition of GID4's function.
-
Substrate Degradation Assay (Western Blot)
This assay measures the cellular levels of a known GID4 substrate to determine if this compound can prevent its degradation.
Protocol:
-
Cell Treatment:
-
Plate cells known to express a GID4 substrate (e.g., HeLa cells for ARHGAP11A).
-
Treat the cells with a dose-range of this compound or DMSO for a specified time course (e.g., 6, 12, 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the total protein concentration for each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the GID4 substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the substrate and the loading control.
-
An increase in the level of the substrate protein in this compound-treated cells compared to the DMSO control indicates that the inhibitor is preventing its degradation.
-
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: GID4-IN-1 for Modulating RNA Processing and Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
GID4-IN-1 is a potent and selective small molecule inhibitor of the Glucose-Induced Degradation 4 (GID4) protein. GID4 is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system by targeting proteins for degradation.[1][2] Emerging evidence indicates that GID4 has a significant tendency to interact with a wide array of nuclear proteins involved in fundamental cellular processes, including RNA processing, chromatin remodeling, splicing, and transcription.[1][3] this compound provides a powerful tool for investigating the roles of the GID4-CTLH complex in these processes and for exploring its therapeutic potential.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying the modulation of RNA processing and splicing.
Mechanism of Action
This compound functions by selectively binding to the substrate recognition pocket of GID4, thereby competitively inhibiting the binding of endogenous substrate proteins that contain a Pro/N-degron motif.[3] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of GID4 target proteins. By blocking substrate recognition, this compound allows for the stabilization and accumulation of GID4 substrates, including key factors involved in RNA metabolism.[3][4] The stabilization of these proteins can lead to significant alterations in downstream cellular processes such as pre-mRNA splicing and overall RNA processing.
dot
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize key quantitative data related to the characterization of GID4 inhibitors and their effects. The data presented here is based on studies of the well-characterized GID4 inhibitor, PFI-7, which serves as a proxy for this compound.
Table 1: Binding Affinity and Cellular Engagement of a GID4 Inhibitor (PFI-7)
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization (FP) | IC50 vs. PGLWKS peptide | 264.0 µM (for analog 15) | [5] |
| Isothermal Titration Calorimetry (ITC) | Kd | 5.6 µM (for binder 88) | [5] |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 558 nM | [5] |
Table 2: GID4 Interactors and Proteins Regulated by GID4 Inhibition
| Protein | Function | Interaction with GID4 | Effect of GID4 Inhibition | Reference |
| DDX21 | RNA Helicase, Ribosomal Biogenesis | Pro/N-degron mediated | Stabilization | [3][4] |
| DDX50 | RNA Helicase, Ribosomal Biogenesis | Pro/N-degron mediated | Stabilization | [3][4] |
| HMGCS1 | Metabolic Enzyme | Pro/N-degron mediated | Stabilization | [4] |
| ARHGAP11A | RhoGAP, Cell Migration | Non-N-terminal degron | Stabilization | [6][7] |
| HBP1 | Transcription Factor | Substrate | Stabilization | [2][8] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on RNA processing and splicing.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines whether this compound binds to GID4 in intact cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-GID4, anti-GAPDH (loading control)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
After treatment, harvest cells by trypsinization and wash with PBS.
-
Resuspend cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, leaving one aliquot at room temperature as a no-heat control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GID4 and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for GID4 at each temperature for both this compound and DMSO-treated samples.
-
Plot the relative amount of soluble GID4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5][9]
-
dot
Caption: Workflow for CETSA target engagement.
Protocol 2: Analysis of Alternative Splicing by RT-PCR
This protocol assesses changes in the alternative splicing of specific target genes upon treatment with this compound.
Materials:
-
Cells treated with this compound or DMSO (as in Protocol 1)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR primers flanking a known alternative splicing event in a gene of interest (e.g., a gene encoding an RNA-binding protein)
-
Taq DNA polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with an effective concentration of this compound (determined from dose-response experiments) or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest cells and extract total RNA according to the manufacturer's protocol. Ensure high-quality RNA (A260/A280 ratio ~2.0).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
RT-PCR:
-
Set up PCR reactions using the synthesized cDNA as a template.
-
Use primers that flank the alternative exon of interest. This will allow for the amplification of different splice isoforms.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.
-
-
Analysis of Splicing Isoforms:
-
Resolve the PCR products on an agarose gel.
-
Visualize and quantify the intensity of the bands corresponding to the different splice isoforms (e.g., exon inclusion vs. exon skipping).
-
-
Data Interpretation:
-
Calculate the ratio of the splice isoforms in this compound-treated samples compared to DMSO-treated controls. A change in this ratio indicates a modulation of alternative splicing.
-
dot
Caption: Logical flow of a splicing analysis experiment.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify GID4-Interacting Proteins
This protocol can be used to validate interactions between GID4 and proteins involved in RNA processing, and to see if this compound disrupts these interactions.
Materials:
-
Cells expressing tagged GID4 (e.g., FLAG-GID4)
-
This compound and DMSO
-
Co-IP lysis buffer
-
Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel)
-
Antibodies for Western blotting (e.g., anti-DDX21, anti-DDX50)
Procedure:
-
Cell Culture, Transfection, and Treatment:
-
Transfect cells with a plasmid encoding FLAG-tagged GID4.
-
24 hours post-transfection, treat the cells with this compound or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Harvest and lyse the cells in Co-IP lysis buffer.
-
Centrifuge to clarify the lysates.
-
-
Immunoprecipitation:
-
Incubate the clarified lysates with anti-FLAG beads overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
Elute the protein complexes from the beads (e.g., by boiling in SDS-PAGE sample buffer or by competition with a FLAG peptide).
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against suspected interacting proteins (e.g., DDX21, DDX50).
-
A reduced signal for the interacting protein in the this compound-treated sample compared to the DMSO control indicates that the inhibitor disrupts the interaction.[3]
-
Conclusion
This compound is a valuable chemical probe for elucidating the functions of the GID4/CTLH E3 ligase complex in cellular processes beyond protein degradation, particularly in the intricate regulation of RNA processing and splicing. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of these pathways and the identification of new therapeutic targets.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Application Notes and Protocols for In Vivo Administration of GID4-Targeting Agents
Note: As of the latest available information, a specific molecule designated "GID4-IN-1" has not been identified in scientific literature. The following application notes and protocols are based on the published data for NEP162 , a potent and selective GID4-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the BRD4 protein and has demonstrated anti-tumor efficacy in in vivo models.[1][2][3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosing of GID4-targeting compounds, using NEP162 as a primary example.
Introduction and Mechanism of Action
The human Glucose-Induced Degradation 4 (GID4) protein is a substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4] This complex is involved in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. GID4-targeting agents, such as the PROTAC NEP162, are heterobifunctional molecules. One end of the molecule binds to GID4, and the other end binds to a target protein of interest—in the case of NEP162, the bromodomain-containing protein 4 (BRD4). This binding creates a ternary complex, bringing the E3 ligase in close proximity to the target protein. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3] This targeted protein degradation approach offers a powerful strategy for reducing the levels of disease-causing proteins.
The mechanism of action for a GID4-based PROTAC like NEP162 involves hijacking the cell's natural protein disposal system. The following diagram illustrates this process.
Caption: Mechanism of GID4-based PROTACs.
Quantitative Data Summary
The following table summarizes the in vivo efficacy data for the GID4-based PROTAC, NEP162, in a xenograft animal model.
| Compound | Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| NEP162 | Xenograft | U2OS, SW480 | Not specified | Not specified | Not specified | Potent antiproliferative effects and tumor suppression with good tolerability. | [4] |
Note: Specific details on dosage, administration route, and schedule for NEP162 are not publicly available in the referenced abstracts. The experimental protocol provided below is a representative methodology based on standard practices for in vivo PROTAC studies.
Experimental Protocols
This section provides a detailed protocol for the in vivo administration of a GID4-targeting agent, using a xenograft mouse model as an example.
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice), typically 6-8 weeks old.
-
Cell Lines: Human cancer cell lines such as U2OS (osteosarcoma) or SW480 (colorectal adenocarcinoma) are suitable choices based on preclinical data for NEP162.[4]
-
Implantation Procedure:
-
Culture the selected cancer cells under standard sterile conditions.
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium (e.g., PBS or DMEM) at a concentration of 1 x 107 cells/mL.
-
For subcutaneous tumors, mix the cell suspension 1:1 with Matrigel to support initial tumor establishment.
-
Inject 100-200 µL of the cell suspension (1-2 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Vehicle Formulation: The choice of vehicle is critical for the solubility and stability of the PROTAC. A common formulation for in vivo administration of PROTACs is:
-
5% N,N-dimethylacetamide (DMA)
-
40% PEG 400
-
55% Saline or 20% Solutol HS 15 in water
-
-
Preparation of Dosing Solution:
-
Calculate the total amount of the GID4-targeting agent required for the study based on the number of animals, their average weight, and the desired dose.
-
Prepare the vehicle by mixing the components in the specified ratios under sterile conditions.
-
Dissolve the GID4-targeting agent in the vehicle to achieve the final desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 10 mg/mL). Ensure the compound is fully dissolved.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the formulated PROTAC or an equivalent volume of the vehicle via intraperitoneal (i.p.) injection.
-
The dosing schedule can vary, but a common starting point for efficacy studies is once daily (q.d.) or every other day (q.o.d.).
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of general toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize the animals.
-
Collect tumor tissue and other relevant organs.
-
Analyze tumor lysates by Western blot or other methods to quantify the levels of the target protein (e.g., BRD4) to confirm degradation.
-
-
Pharmacokinetic Analysis:
-
Administer a single dose of the GID4-targeting agent to a cohort of animals.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo efficacy study of a GID4-targeting agent in a xenograft model.
Caption: A typical workflow for a preclinical xenograft study.
By following these detailed protocols and application notes, researchers can effectively design and execute in vivo studies to evaluate the efficacy and mechanism of action of novel GID4-targeting agents.
References
Troubleshooting & Optimization
GID4-IN-1 solubility and stability issues in buffers
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of GID4-IN-1 in various buffer systems. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target the GID4 (Glucose-Induced Degradation Protein 4) substrate receptor of the human CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[1][2] GID4 is responsible for recognizing specific protein substrates for ubiquitination and subsequent proteasomal degradation.[2][3][4] By binding to the substrate recognition pocket of GID4, this compound blocks the interaction with endogenous substrates, thereby preventing their degradation.[5][6] This makes this compound a valuable tool for studying the roles of the GID4-CTLH pathway in various cellular processes, including the regulation of metabolism and cell migration.[3][5]
Q2: In what solvents should I dissolve this compound for stock solutions?
For initial stock solutions, it is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). A final concentration of 1% DMSO is often used in cellular assays.[1]
Q3: I am observing precipitation of this compound when I dilute my stock solution into my aqueous experimental buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are several troubleshooting steps:
-
Reduce the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.
-
Optimize buffer composition: The solubility of small molecules can be highly dependent on the pH and composition of the buffer. See the buffer compatibility table below for recommended starting points.
-
Incorporate a surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the final buffer can help maintain the solubility of hydrophobic compounds.
-
Pre-warm the buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental system.
-
Vortex immediately after dilution: To prevent localized high concentrations that can lead to precipitation, vortex the solution immediately and thoroughly after adding the this compound stock.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This could be due to several factors related to the compound's stability and solubility in your cell culture media.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation in media | Prepare fresh dilutions of this compound in media for each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Precipitation in media | Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, refer to the troubleshooting steps for dilution issues above. |
| Binding to serum proteins | If using serum-containing media, consider reducing the serum percentage or using serum-free media if your cell line permits. |
| Incorrect final concentration | Verify the dilution calculations and ensure accurate pipetting. |
Issue 2: Variability in results from in vitro binding or enzymatic assays.
Inconsistent results in in vitro assays often point to issues with buffer compatibility or compound stability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Buffer incompatibility | Test the solubility and stability of this compound in different buffer systems. Refer to the Buffer Compatibility Table for guidance. |
| pH-dependent instability | Evaluate the stability of this compound at different pH values within the range of your assay. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips to minimize the loss of the compound. |
| Freeze-thaw instability | Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Recommended Buffer Compositions for this compound Experiments
The following table summarizes buffer conditions that have been successfully used in studies involving GID4 and its small molecule binders. These can serve as a starting point for optimizing your experimental conditions.
| Buffer Component | Concentration Range | Purpose/Assay Type | Reference |
| Tris-HCl | 20-50 mM | Protein Purification, ITC, CETSA | [1][7] |
| HEPES | 50 mM | Protein Purification | [7] |
| MES pH 6.5 | 50 mM | Protein Purification (Size-Exclusion) | [7] |
| NaCl | 100-200 mM | General buffer component for ionic strength | [1][7] |
| TCEP | 0.5 mM | Reducing agent to prevent protein oxidation | [1][7] |
| DMSO | 1-2.5% | Solvent for compound in assays | [1] |
| Glycerol | 10% | Cryoprotectant for protein storage | [7] |
| Protease Inhibitors | 1x concentration | Preventing protein degradation during lysis | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of this compound to room temperature.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from methodologies used to assess the binding of small molecules to GID4 in a cellular context.[1][8]
-
Culture cells (e.g., HEK293) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., 1% DMSO) for a predetermined time (e.g., 1 hour).
-
Harvest the cells and resuspend them in a suitable lysis buffer (e.g., PBS with protease inhibitors).[1]
-
Subject the cell lysates to a temperature gradient using a thermal cycler.
-
After heating, centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GID4 protein in each sample by Western blotting or other detection methods. An increase in the melting temperature (Tm) indicates stabilization of GID4 by the compound.
Visualizations
GID4-CTLH E3 Ligase Signaling Pathway
Caption: The GID4-CTLH E3 ligase pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Solubility
Caption: A logical workflow for determining the solubility of this compound in a buffer.
Troubleshooting Logic for this compound Precipitation
Caption: A troubleshooting decision tree for addressing this compound precipitation.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 8. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Technical Support Center: Off-Target Effects of GID4 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of GID4 inhibitors in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why is it a target of interest?
GID4, or Glucose-Induced Degradation Protein 4, is the substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1] This complex is involved in protein degradation through the ubiquitin-proteasome system. GID4 specifically recognizes proteins with a proline at the N-terminus (Pro/N-degrons), marking them for degradation. Its role in cellular processes like glucose metabolism and cell cycle progression makes it a potential therapeutic target.
Q2: What are off-target effects and why are they a concern for GID4 inhibitors?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target, in this case, GID4. These unintended interactions can lead to misleading experimental results, cellular toxicity, and other unforeseen biological consequences. For GID4 inhibitors, off-target effects could complicate the interpretation of cellular phenotypes and pose challenges for their development as selective therapeutic agents.
Q3: What are the first signs of potential off-target effects in my experiments with a GID4 inhibitor?
Common indicators of potential off-target effects include:
-
Phenotype-target mismatch: Observing a cellular effect that is inconsistent with the known function of GID4 and the CTLH complex.
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when GID4 expression is knocked down or knocked out using genetic techniques like CRISPR-Cas9.
-
Inconsistent results with structurally different inhibitors: A GID4 inhibitor with a different chemical scaffold produces a different cellular phenotype.
Q4: How can I determine if the observed cellular phenotype is due to on-target GID4 inhibition or off-target effects?
A key validation experiment is a rescue experiment. If the observed phenotype is due to on-target GID4 inhibition, overexpressing a mutated form of GID4 that does not bind the inhibitor should reverse the effect. If the phenotype persists, it is likely caused by off-target interactions.
Troubleshooting Guides
Issue 1: My GID4 inhibitor shows a different potency in biochemical assays versus cell-based assays.
-
Possible Cause 1: Cell permeability and efflux. The inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, leading to a lower intracellular concentration compared to the biochemical assay.
-
Troubleshooting Step: Perform cellular uptake and efflux assays to determine the intracellular concentration of the inhibitor.
-
-
Possible Cause 2: High intracellular ATP concentration. If the inhibitor is ATP-competitive and is being tested against an off-target kinase, the high concentration of ATP in cells can outcompete the inhibitor, leading to reduced potency.
-
Troubleshooting Step: While GID4 itself is not a kinase, if off-target kinase activity is suspected, consider this factor.
-
-
Possible Cause 3: Protein binding. The inhibitor may bind to other cellular proteins, reducing its free concentration available to bind GID4.
-
Troubleshooting Step: Measure the fraction of unbound inhibitor in the cellular context.
-
Issue 2: I suspect my GID4 inhibitor is hitting other proteins. How can I identify these off-targets?
-
Recommended Approach: Proteome-wide profiling techniques. These unbiased methods can identify the direct binding partners of your inhibitor in a cellular context.
-
Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins upon ligand binding. A significant shift in the melting temperature of a protein in the presence of the inhibitor suggests a direct interaction.[2]
-
Chemical Proteomics: This involves using a modified version of your inhibitor (a probe with a reactive group and an affinity tag) to pull down its binding partners from cell lysates for identification by mass spectrometry.[3]
-
Quantitative Data Summary
The following tables summarize the available quantitative data for known GID4 binders.
Table 1: Binding Affinity and Cellular Target Engagement of GID4 Binders
| Compound | Method | Target | Affinity (Kd) | Cellular Engagement (EC50) | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | GID4 | 80 nM | [4][5] | |
| PFI-7 | NanoBRET Assay | GID4 | 0.6 µM | [4][5] | |
| Compound 88 | Isothermal Titration Calorimetry (ITC) | GID4 | 5.6 µM | 558 nM | [6] |
| Compound 16 | Isothermal Titration Calorimetry (ITC) | GID4 | < 110 µM | [6] | |
| Compound 67 | Isothermal Titration Calorimetry (ITC) | GID4 | 17 µM | [6] | |
| Compound 15 | Fluorescence Polarization (FP) | GID4 | IC50 = 264.0 µM | [7] | |
| Compound 20 | Fluorescence Polarization (FP) | GID4 | IC50 = 113.2 µM | [7] |
Table 2: Off-Target Profile of GID4 Binder '88' from Thermal Proteome Profiling
| Protein | Thermal Shift (ΔTm) | Note | Reference |
| GID4 | 7.4 °C | On-target | [7] |
| 14 other proteins | -3.7 to 4.6 °C | Potential off-targets with smaller thermal shifts | [7] |
Note: A comprehensive list of the 14 potential off-targets and their specific thermal shifts is not publicly available.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for GID4 Target Engagement
This protocol is adapted for a HiBiT-based CETSA to measure the cellular target engagement of GID4 inhibitors.
-
Cell Transfection: Transfect HeLa cells with a vector expressing N-terminally HiBiT-tagged GID4.
-
Compound Treatment: Plate the transfected cells in a 384-well plate. Treat the cells with the GID4 inhibitor at various concentrations or a DMSO control for one hour at 37°C.
-
Thermal Challenge: Heat the plate across a range of temperatures to induce thermal denaturation.
-
Cell Lysis and Detection: Lyse the cells and add LgBiT protein and a luciferase substrate. The LgBiT protein will bind to the soluble HiBiT-GID4, reconstituting a functional NanoLuc luciferase.
-
Data Analysis: Measure the luminescence signal. An increase in the thermal stability (a rightward shift in the melting curve) in the presence of the inhibitor indicates target engagement.[8]
2. Thermal Proteome Profiling (TPP) for Off-Target Identification
This protocol provides a general workflow for identifying on- and off-targets of a GID4 inhibitor.
-
Cell Treatment: Treat cultured cells (e.g., HEK293T) with the GID4 inhibitor or a vehicle control (DMSO).
-
Heating: Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient for a defined time (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Digestion and Labeling: Collect the supernatant containing the soluble proteins. Digest the proteins with trypsin and label the resulting peptides with isobaric tags (e.g., TMT) for quantitative mass spectrometry.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that show a significant thermal shift in the inhibitor-treated samples compared to the control. The on-target protein (GID4) should show the most significant stabilization. Other proteins with significant shifts are potential off-targets.[9]
3. NanoBRET Target Engagement Assay for GID4
This protocol describes a live-cell assay to quantify the binding of an inhibitor to GID4.[10]
-
Cell Transfection: Co-transfect HEK293T cells with two plasmids: one expressing GID4 fused to NanoLuc® luciferase and another expressing a HaloTag® protein.
-
Tracer and Inhibitor Addition: Add a cell-permeable fluorescent tracer that binds to GID4 to the cells. Then, add the GID4 inhibitor at various concentrations.
-
BRET Measurement: If the inhibitor does not bind to GID4, the tracer will bind, bringing the fluorophore in close proximity to the NanoLuc® luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. If the inhibitor binds to GID4, it will compete with the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Measure the BRET ratio at different inhibitor concentrations to determine the IC50 value, which reflects the inhibitor's potency in a cellular environment.[11][12]
Signaling Pathways and Experimental Workflows
GID4 and the CTLH Complex in Cellular Signaling
GID4 is a component of the CTLH E3 ligase complex, which has been implicated in several signaling pathways. Understanding these connections is crucial for interpreting the effects of GID4 inhibitors.
Caption: GID4, as part of the CTLH complex, recognizes substrates like ARHGAP11A, leading to their degradation and influencing pathways such as cell migration and mTORC1 signaling. GID4 inhibitors block this initial recognition step.
Experimental Workflow for Off-Target Identification
A systematic approach is necessary to identify and validate potential off-target effects of GID4 inhibitors.
Caption: A workflow for identifying and validating off-targets of GID4 inhibitors, starting from phenotypic observation to confirmation through various experimental techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. benchchem.com [benchchem.com]
- 4. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 11. eubopen.org [eubopen.org]
- 12. promega.com [promega.com]
Technical Support Center: Optimizing GID4-IN-1 Concentration for Effective Inhibition
Disclaimer: The specific compound "GID4-IN-1" was not identified in publicly available research. This guide is based on the characteristics of known potent and selective small molecule inhibitors of the GID4 E3 ligase substrate receptor, such as compound '88' and PFI-7. The principles and protocols provided are broadly applicable to small molecule inhibitors targeting GID4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of GID4 inhibitors for effective and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GID4 inhibitors?
A1: GID4 (Glucose-Induced Degradation Protein 4) is the substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] It recognizes proteins with a specific N-terminal sequence (a Pro/N-degron) and targets them for ubiquitination and subsequent proteasomal degradation.[2][3][4] GID4 inhibitors are small molecules that bind to the substrate recognition pocket of GID4, preventing it from binding to its natural substrates.[5][6] This inhibition blocks the degradation of GID4 target proteins.[7]
Q2: I am not observing the expected phenotype after treating my cells with a GID4 inhibitor. What are the possible reasons?
A2: Several factors could contribute to a lack of an observable phenotype:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to achieve sufficient target engagement. A dose-response experiment is crucial to determine the optimal concentration.
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, leading to low intracellular concentrations.[8]
-
Cellular Context: The biological significance of GID4 and its substrates can be highly cell-type specific. The targeted pathway may not be active or essential in the cell line being used.
-
Experimental Timeframe: The phenotypic effects of inhibiting GID4 may take time to manifest. Consider extending the treatment duration.
-
Compound Stability: The inhibitor may be unstable in your cell culture media or experimental conditions.[8][9]
Q3: How can I confirm that my GID4 inhibitor is engaging its target in cells?
A3: Target engagement can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding.[2][5][10] An increase in the melting temperature of GID4 in the presence of the inhibitor indicates direct binding.[2][5]
-
NanoBRET Target Engagement Assay: This is a live-cell assay that can quantify the binding of an inhibitor to its target protein.[6][7]
-
Western Blotting for Downstream Effects: Inhibition of GID4 should lead to the accumulation of its substrates. You can perform a western blot to detect the levels of a known GID4 substrate (e.g., HBP1, ZMYND19, ARHGAP11A) after inhibitor treatment.[3][4][11][12]
Q4: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition. What should I do?
A4: High toxicity can be due to several factors:
-
Off-Target Effects: At higher concentrations, the inhibitor may bind to other proteins, causing toxicity.[13] It is recommended to use the lowest effective concentration.[13]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and that a vehicle-only control is included in your experiments.[14]
-
Compound-Specific Toxicity: The chemical structure of the inhibitor itself might have inherent cytotoxic properties.
To mitigate this, perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the concentration range that is non-toxic to your cells.
Troubleshooting Guides
Issue 1: Poor Solubility of the GID4 Inhibitor
-
Problem: The inhibitor precipitates out of solution, leading to inaccurate concentrations and unreliable results.
-
Troubleshooting Steps:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is minimal (ideally ≤ 0.1%).[14]
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
Warming: Gently warm the solution to the appropriate temperature for your experiment.
-
pH Adjustment: For some compounds, adjusting the pH of the buffer can improve solubility.[14]
-
Issue 2: Inconsistent Results Between Experiments
-
Problem: High variability in the observed effects of the inhibitor across different experimental replicates.
-
Troubleshooting Steps:
-
Compound Stability: Prepare fresh dilutions from a stable, frozen stock solution for each experiment.[9] Avoid repeated freeze-thaw cycles.[9] Store stock solutions protected from light.[9]
-
Cell Culture Consistency: Standardize cell passage number, confluency, and serum batches, as these can affect cellular responses.[14]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. Calibrate your pipettes regularly.[14]
-
Quantitative Data Summary
The following tables summarize the binding affinities and cellular potencies of well-characterized GID4 inhibitors. This data can serve as a reference for determining the starting concentration range for your experiments with a new GID4 inhibitor.
Table 1: In Vitro Binding Affinities of GID4 Inhibitors
| Compound | Assay Method | Kd (μM) | IC50 (μM) | Reference |
| Analog 15 | Fluorescence Polarization | 264.0 | [5][10] | |
| Analog 16 | Fluorescence Polarization | 110 | 148.5 | [5][10] |
| Analog 20 | Fluorescence Polarization | 113.2 | [5][10] | |
| Analog 67 | Isothermal Titration Calorimetry | 17 | 18.9 (FP) | [5][10] |
| Compound 88 | Isothermal Titration Calorimetry | 5.6 | [5][10] | |
| PFI-7 | Surface Plasmon Resonance | 0.079 | [7] |
Table 2: Cellular Potency of GID4 Inhibitors
| Compound | Assay Method | Cell Line | EC50 (nM) | Reference |
| Compound 88 | Cellular Thermal Shift Assay | HEK293 | 558 | [5][10] |
| PFI-E3H1 (7) | NanoBRET | HEK293T | 2500 | [6] |
Experimental Protocols
Protocol 1: Dose-Response Determination using Western Blotting
This protocol outlines a method to determine the optimal concentration of a GID4 inhibitor by measuring the accumulation of a known GID4 substrate.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Inhibitor Preparation: Prepare a series of dilutions of your GID4 inhibitor in cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against a known GID4 substrate (e.g., HBP1, ZMYND19) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for the GID4 substrate and normalize them to the loading control. Plot the normalized substrate levels against the inhibitor concentration to determine the EC50.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of the GID4 inhibitor.
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Cell Seeding: Seed cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations, including a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: GID4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Determining Optimal Inhibitor Concentration.
Caption: Troubleshooting Logic for Lack of Inhibitor Effect.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting GID4-IN-1 Delivery in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GID4-IN-1 in primary cells. The information is designed to help you overcome common challenges and achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule designed to modulate the activity of the Glucose-Induced Degradation Protein 4 (GID4). GID4 is the substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3] This complex is involved in the ubiquitin-proteasome system, which targets proteins for degradation.[1][2] GID4 specifically recognizes proteins with a proline at the N-terminus (a Pro/N-degron), marking them for ubiquitination and subsequent degradation by the proteasome.[2][3] this compound is designed to interfere with this process, likely by either inhibiting the binding of substrates to GID4 or by inducing the degradation of GID4 itself, depending on its design as an inhibitor or a degrader (e.g., a PROTAC).
Q2: Why is delivering this compound to primary cells challenging?
Primary cells, being directly isolated from tissues, are physiologically more relevant than immortalized cell lines but are also more sensitive and difficult to work with.[4][5] Challenges in delivering small molecules like this compound to primary cells include:
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Lower membrane permeability: Primary cells can have tighter cell membranes, making it harder for compounds to enter.
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Sensitivity to reagents: The solvents and reagents used to deliver this compound can be toxic to primary cells, leading to high cell death.[4][6]
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Finite lifespan: Primary cells have a limited number of divisions before they enter senescence, which can affect experimental reproducibility.[7][8]
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Heterogeneity: Primary cell populations can be a mix of different cell types, which may respond differently to this compound.[7]
Q3: What are the initial signs of a problem with this compound delivery in my primary cell experiments?
Common indicators of suboptimal this compound delivery or off-target effects include:
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High cell toxicity: A significant decrease in cell viability after treatment.[6]
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Lack of expected biological effect: No change in the levels of the target protein or the expected downstream phenotype.
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Inconsistent results: High variability between replicate experiments.
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Morphological changes: Alterations in cell shape, adherence, or overall appearance.
Troubleshooting Guides
Problem 1: High Cell Toxicity After this compound Treatment
High cell death can mask the specific effects of this compound. Here’s how to troubleshoot it:
Possible Causes and Solutions
| Cause | Suggested Solution |
| High concentration of this compound | Perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity. Start with a wide range of concentrations. |
| Solvent toxicity (e.g., DMSO) | Ensure the final solvent concentration is as low as possible (typically <0.1%). Test the effect of the solvent alone as a vehicle control. |
| Prolonged incubation time | Optimize the incubation time. A shorter exposure may be sufficient to observe the desired effect with less toxicity. |
| Poor cell health | Ensure primary cells are healthy and in the logarithmic growth phase before treatment. Avoid using cells that are over-confluent or have been passaged too many times.[4][8] |
Experimental Protocol: Determining Optimal this compound Concentration
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Serial Dilution: Prepare a series of this compound dilutions in your cell culture medium. A common starting range is from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against this compound concentration to determine the concentration at which toxicity becomes significant.
Problem 2: No or Low Target Engagement/Degradation
If you are not observing the expected decrease in your target protein levels, consider the following:
Possible Causes and Solutions
| Cause | Suggested Solution |
| Insufficient this compound concentration | Based on your toxicity assessment, try increasing the concentration of this compound. |
| Poor cell permeability | Consider using a cell-penetrating peptide or a nanoparticle-based delivery system to enhance uptake.[9] |
| Incorrect timing of analysis | The kinetics of protein degradation can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for observing target degradation. |
| Target protein is not a GID4 substrate | Confirm that your protein of interest is a known or predicted substrate of the GID4-CTLH complex. |
| Inefficient ubiquitination or proteasomal degradation | Co-treat with a proteasome inhibitor (e.g., MG132) to see if the target protein accumulates, which would confirm its degradation is proteasome-dependent. |
Experimental Protocol: Time-Course Analysis of Target Protein Degradation
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Cell Seeding: Plate primary cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere.
-
Treatment: Treat the cells with the optimized, non-toxic concentration of this compound.
-
Cell Lysis: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours) after treatment, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Analyze equal amounts of protein from each time point by Western blotting using an antibody specific to your target protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Densitometry: Quantify the band intensities to determine the extent of target protein degradation over time.
Visualizations
Caption: GID4 signaling pathway and the mode of action of this compound.
Caption: Experimental workflow for this compound delivery in primary cells.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. uniprot.org [uniprot.org]
- 3. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. The Advantages and Difficulties of Working with Primary Cells [sciencellonline.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. kosheeka.com [kosheeka.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GID4-IN-1 Experimental Queries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in experiments involving the GID4 (Glucose-Induced Degradation Protein 4 Homolog) inhibitor, GID4-IN-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GID4 and the expected phenotype upon its inhibition?
A1: GID4 is a substrate-recognition subunit of the CTLH (C-terminal to LisH) E3 ubiquitin-protein ligase complex.[1][2] This complex is involved in the ubiquitin-proteasome system, which targets proteins for degradation. GID4 specifically recognizes proteins with a proline at the N-terminus (Pro/N-degron), marking them for ubiquitination and subsequent degradation.[1][3] Inhibition of GID4 is expected to stabilize its substrates, leading to various cellular effects. The most consistently reported phenotypes upon GID4 inhibition or depletion are decreased cell migration and reduced cell proliferation.[2][4][5][6]
Q2: My this compound inhibitor is not producing the expected anti-migratory phenotype. What could be the reason?
A2: Several factors could contribute to this. Firstly, confirm the potency and stability of your this compound compound. Small molecule inhibitors can degrade over time, so using a fresh, quality-controlled batch is crucial. Secondly, the cell line you are using may have intrinsic resistance or express low levels of GID4 or its substrates. It is advisable to first confirm GID4 expression in your cell line of choice. Finally, the experimental conditions, such as inhibitor concentration and incubation time, may need optimization. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stability of a protein in the presence of a ligand.[7] Binding of this compound to GID4 should increase its melting temperature (Tm), indicating target engagement. Alternatively, you can assess the stabilization of a known GID4 substrate, such as ARHGAP11A, by Western blot.[2][8] An increase in the protein levels of a known substrate upon treatment with this compound would indirectly confirm target engagement.
Q4: Are there any known off-target effects of GID4 inhibitors that could explain my unexpected results?
A4: The chemical probe PFI-7, a well-characterized GID4 inhibitor, has been shown to be highly selective for GID4 with minimal off-target activity against a wide range of other proteins.[4] However, it is always good practice to include appropriate controls in your experiments, such as a negative control compound that is structurally similar to your inhibitor but does not bind to GID4. This can help to distinguish between on-target and off-target effects.
Troubleshooting Guides
Problem 1: No significant decrease in cell migration observed with this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | - Use a fresh, validated batch of this compound.- Confirm the inhibitor's activity in a biochemical assay if possible. |
| Suboptimal Inhibitor Concentration | - Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the IC50 for migration inhibition in your cell line.- Consult the literature for effective concentrations of similar inhibitors like PFI-7 (typically 1-10 µM).[4][9] |
| Inappropriate Assay Duration | - Optimize the duration of the migration assay (e.g., 12, 24, 48 hours) to allow for a sufficient window to observe the inhibitory effect. |
| Low GID4 Expression in Cell Line | - Confirm GID4 expression in your cell line by Western blot or qPCR.- Consider using a cell line with known high GID4 expression (e.g., HeLa, RPE1).[2] |
| Cell Line Insensitivity | - The migratory phenotype in your chosen cell line may not be strongly dependent on the GID4 pathway.- Consider testing other GID4-dependent phenotypes like cell proliferation. |
| Technical Issues with Migration Assay | - Ensure consistent scratching in a wound-healing assay.- For transwell assays, optimize cell seeding density and chemoattractant concentration. |
Problem 2: No significant decrease in cell proliferation observed with this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | - Optimize the initial cell seeding density. Too high a density may mask proliferation defects. |
| Assay Endpoint | - Measure proliferation at multiple time points (e.g., 24, 48, 72 hours) to capture the optimal window for observing an effect. |
| Choice of Proliferation Assay | - Different assays measure different aspects of proliferation (e.g., metabolic activity vs. DNA synthesis). Consider using an orthogonal method (e.g., MTT vs. BrdU incorporation) to confirm your results. |
| Inhibitor Stability | - For long-term proliferation assays, the inhibitor may degrade. Consider replenishing the media with fresh inhibitor every 24-48 hours. |
| Cell Cycle Effects | - Analyze the cell cycle profile by flow cytometry to see if the inhibitor induces a specific cell cycle arrest. |
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of GID4 depletion or inhibition.
Table 1: Effect of GID4 Knockdown/Inhibition on Cell Migration
| Cell Line | Method | Treatment | Effect on Migration | Reference |
| HeLa | Wound Healing Assay | sgRNA knockdown of GID4 | Significant impairment of wound closure | [4] |
| RPE1 | Single-cell tracking | sgRNA knockdown of GID4 | Reduced cell velocity | [2] |
| HeLa | Wound Healing Assay | PFI-7 (10 µM) | Significant impairment of wound closure | [9] |
Table 2: Effect of GID4 Knockdown/Inhibition on Protein Levels
| Cell Line | Method | Treatment | Target Protein | Effect on Protein Level | Reference |
| HeLa | Western Blot | sgRNA knockdown of GID4 | ARHGAP11A | Increased | [2] |
| RPE1 | Western Blot | PFI-7 (10 µM) | ARHGAP11A | Increased | [2] |
Experimental Protocols
Protocol 1: Western Blot for GID4 and Substrate (ARHGAP11A) Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well on an 8-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against GID4 (e.g., Novus Biologicals, NBP1-53184) and ARHGAP11A overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Wound Healing (Scratch) Assay
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
-
Scratching:
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash twice with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
-
Imaging:
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours) using a microscope.
-
-
Analysis:
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Visualizations
Caption: GID4 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 6. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the selectivity of GID4-IN-1 for the GID4 subunit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GID4-IN-1, a chemical probe for the GID4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets GID4, the substrate receptor of the CTLH E3 ubiquitin ligase complex.[1] GID4 is responsible for recognizing proteins with a specific N-terminal proline, known as a Pro/N-degron, targeting them for ubiquitination and subsequent proteasomal degradation.[1][2] this compound binds to the substrate recognition pocket of GID4, preventing the recruitment of its target proteins and thereby inhibiting their degradation.[3]
Q2: What is the relationship between this compound and PFI-7?
A2: Based on available literature, this compound and PFI-7 are often used to refer to potent and selective chemical probes for GID4. PFI-7 is a well-characterized GID4 inhibitor.[3][4] It is common for chemical probes to have multiple names or identifiers. For the purpose of this guide, the information provided is based on the characterization of such potent GID4 inhibitors, exemplified by compounds like PFI-7.
Q3: What is the role of the GID4/CTLH complex?
A3: The GID/CTLH complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in protein homeostasis by targeting specific proteins for degradation.[2][5] The GID4 subunit acts as the reader for the Pro/N-degron, a specific amino acid sequence at the N-terminus of substrate proteins.[1] This recognition leads to the ubiquitination of the substrate and its subsequent degradation by the proteasome.[1] This pathway is involved in various cellular processes, including the regulation of transcription factors and metabolic enzymes.[1][2]
Q4: How can I assess the engagement of this compound with GID4 in my experiments?
A4: Several biophysical and cellular assays can be used to confirm the interaction between this compound and the GID4 protein. These include:
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of GID4 upon ligand binding in a cellular environment.[6][7]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged GID4 by a competing compound.[8][9]
-
Fluorescence Polarization (FP): An in vitro assay that measures the change in polarization of a fluorescently labeled GID4 ligand upon displacement by an unlabeled inhibitor.[6]
-
Surface Plasmon Resonance (SPR): Provides quantitative information on the binding affinity and kinetics of the inhibitor to purified GID4 protein.[3]
-
Differential Scanning Fluorimetry (DSF): An in vitro method to assess the thermal stabilization of purified GID4 protein upon inhibitor binding.[6]
Troubleshooting Guides
Biochemical Assays (In Vitro)
Issue: Inconsistent IC50/Kd values in Fluorescence Polarization (FP) or SPR assays.
| Potential Cause | Troubleshooting Steps |
| Protein Aggregation/Instability | - Confirm the purity and monodispersity of the purified GID4 protein using SDS-PAGE and size-exclusion chromatography. - Optimize buffer conditions (pH, salt concentration, additives like glycerol or detergents) to enhance protein stability. |
| Inaccurate Protein/Compound Concentration | - Accurately determine the concentration of the GID4 protein stock using a reliable method (e.g., BCA assay, NanoDrop). - Verify the concentration and purity of this compound stock solution. |
| Assay Conditions Not Optimized | - Ensure the assay is performed within the linear range of the instrument. - Optimize incubation times to ensure binding equilibrium is reached. |
| Issues with Fluorescent Tracer (FP) | - Ensure the tracer concentration is at or below the Kd for its interaction with GID4. - Check for photobleaching of the tracer. |
Issue: Low signal or no ubiquitination in an in vitro ubiquitination assay.
| Potential Cause | Troubleshooting Steps |
| Inactive E1, E2, or E3 Enzyme | - Use freshly prepared or properly stored enzymes. - Verify the activity of each enzyme component in a control reaction. |
| Incorrect Buffer Composition | - Ensure the reaction buffer contains ATP and Mg2+, which are essential for the ubiquitination cascade. |
| Substrate Not Recognized by GID4 | - Confirm that your substrate has a valid Pro/N-degron. - Use a known GID4 substrate as a positive control. |
| Inhibitor Concentration Too High | - If testing the inhibitory effect of this compound, perform a dose-response curve to determine the optimal concentration range. |
Cellular Assays
Issue: High background or low signal-to-noise ratio in NanoBRET™ Target Engagement Assay.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Tracer Concentration | - Determine the optimal tracer concentration by performing a titration to find the EC50 value. Use a concentration at or near the EC50 for competitive binding assays.[9] |
| Low Expression of GID4-NanoLuc® Fusion | - Optimize transfection conditions (e.g., DNA amount, transfection reagent) to ensure sufficient expression of the fusion protein. |
| Cell Viability Issues | - Ensure cells are healthy and within a suitable passage number. - Minimize handling stress during the assay. |
| Incorrect Filter Pair for Detection | - Verify that the luminometer is equipped with the correct filters for NanoBRET™ measurements (donor and acceptor wavelengths). |
Issue: No thermal stabilization observed in Cellular Thermal Shift Assay (CETSA).
| Potential Cause | Troubleshooting Steps |
| Insufficient Compound Concentration or Permeability | - Increase the concentration of this compound to ensure it reaches the intracellular target. - Verify the cell permeability of your compound. |
| Heating Time and Temperature Not Optimal | - Optimize the heating duration and temperature range to capture the GID4 melting curve accurately.[10] |
| Low GID4 Expression Levels | - Use a cell line with endogenous GID4 expression or an overexpression system. |
| Inefficient Cell Lysis | - Ensure complete cell lysis to release the stabilized protein for detection by Western blot or other methods. |
Quantitative Data Summary
The following tables summarize key quantitative data for potent GID4 inhibitors, such as PFI-7, from published studies.
Table 1: In Vitro Binding Affinities of GID4 Inhibitors
| Compound | Assay | Affinity (Kd/IC50) | Reference |
| PFI-7 | SPR | 79 ± 7 nM (Kd) | [3] |
| PFI-7 | FP | 4.1 ± 0.2 µM (Kdisp) | [3] |
| Compound 88 | ITC | 5.6 µM (Kd) | [6] |
| Compound 67 | ITC | 17 µM (Kd) | [6] |
| Compound 16 | ITC | < 110 µM (Kd) | [6] |
Table 2: Cellular Target Engagement of GID4 Inhibitors
| Compound | Assay | Potency (IC50/EC50) | Cell Line | Reference |
| PFI-7 | NanoBRET™ | 0.57 ± 0.04 µM (IC50) | HEK293T | [3] |
| Compound 88 | CETSA | 558 nM (EC50) | - | [6] |
Experimental Protocols
Protocol 1: NanoBRET™ GID4 Target Engagement Assay
Objective: To quantify the binding of this compound to GID4 in live cells.
Materials:
-
HEK293T cells
-
GID4-NanoLuc® fusion vector and HaloTag®-GID4 vector
-
NanoBRET™ tracer for GID4
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
Luminometer with BRET-compatible filters
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the GID4-NanoLuc® and HaloTag®-GID4 vectors using FuGENE® HD. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM®.
-
Assay Setup: a. To the cells, add the NanoBRET™ tracer at a final concentration determined to be optimal (near its EC50 value). b. Add the serially diluted this compound or DMSO (vehicle control) to the wells. c. Incubate the plate at 37°C and 5% CO2 for 4 hours.[8]
-
Detection: a. Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. b. Read the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To assess the effect of this compound on the ubiquitination of a GID4 substrate.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., Ube2H)
-
Recombinant CTLH complex (or purified GID4)
-
Recombinant ubiquitin
-
Recombinant GID4 substrate (with a Pro/N-degron)
-
This compound
-
Ubiquitination reaction buffer (containing ATP and MgCl2)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CTLH complex, ubiquitin, and the substrate in the ubiquitination reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations or DMSO as a vehicle control.
-
Initiate Reaction: Add ATP to start the reaction and incubate at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Perform a Western blot using an antibody specific to the substrate to detect the unmodified and ubiquitinated forms of the protein (which will appear as a ladder of higher molecular weight bands). d. Analyze the reduction in the ubiquitination ladder in the presence of this compound.
Visualizations
Caption: GID4 signaling in the Pro/N-end rule pathway and inhibition by this compound.
Caption: Experimental workflow for the NanoBRET™ GID4 Target Engagement Assay.
Caption: Logical relationships in strategies to improve GID4 inhibitor selectivity.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. elifesciences.org [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GID4-Targeting Compounds in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing GID4-targeting compounds, such as GID4-IN-1, in cancer cell line studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental challenges and interpret unexpected results, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why is it a target in cancer research?
A: GID4 (Glucose-Induced Degradation Protein 4) is a substrate receptor component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3] E3 ubiquitin ligases are crucial enzymes in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. By targeting specific proteins for degradation, this system plays a vital role in regulating various cellular processes, including cell cycle progression, signal transduction, and metabolism.[1][4] In the context of cancer, GID4 is an attractive target for the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to hijack the GID4-CTLH complex to selectively degrade oncoproteins that drive cancer cell proliferation and survival.[5]
Q2: What is this compound and how does it work?
A: this compound is a representative term for a small molecule compound designed to interact with GID4. Its mechanism of action can be twofold:
-
As an inhibitor: Similar to the chemical probe PFI-7, it could act as an antagonist, binding to the substrate recognition pocket of GID4 and preventing it from interacting with its natural substrates or engineered targets.[3][6][7]
-
As a PROTAC component: It could serve as the GID4-binding ligand in a PROTAC molecule. The other end of the PROTAC would bind to a specific oncoprotein, bringing it into close proximity with the GID4-CTLH E3 ligase complex for ubiquitination and subsequent degradation by the proteasome.
The following diagram illustrates the mechanism of a GID4-based PROTAC:
Caption: Mechanism of a GID4-based PROTAC targeting an oncoprotein for degradation.
Q3: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A: Acquired resistance to targeted therapies, including those targeting GID4, is a common challenge in cancer research. Potential mechanisms of resistance can be broadly categorized as follows:
-
Alterations in the E3 Ligase Complex:
-
Downregulation or mutation of GID4: The cancer cells may reduce the expression of GID4 or acquire mutations in the GID4 gene that prevent this compound from binding effectively.
-
Downregulation or mutation of other CTLH complex components: The functionality of the entire E3 ligase complex is essential for PROTAC-mediated degradation. Reduced expression or mutations in other core components of the CTLH complex can impair its ability to ubiquitinate the target protein.
-
-
Changes in the Target Protein:
-
Target protein mutation: The oncoprotein targeted by the this compound PROTAC may acquire mutations that prevent the PROTAC from binding to it.
-
Target protein overexpression: The cancer cells may significantly increase the production of the target oncoprotein, overwhelming the degradation capacity of the this compound PROTAC.
-
-
Cellular Adaptations:
-
Increased drug efflux: Cancer cells can upregulate the expression of drug efflux pumps, such as ABCB1 (MDR1), which actively transport this compound out of the cell, reducing its intracellular concentration.
-
Activation of bypass signaling pathways: The cancer cells may activate alternative signaling pathways that promote their survival and proliferation, making them less dependent on the oncoprotein targeted by this compound.
-
Increased protein synthesis: An elevated rate of new oncoprotein synthesis can counteract the degradation induced by the PROTAC.
-
Troubleshooting Guides
This section provides guidance on how to investigate and troubleshoot common issues encountered when working with this compound, particularly when resistance is suspected.
Problem 1: Decreased Potency of this compound (Higher IC50/DC50)
If you observe a reduced effect of this compound on cell viability or target protein degradation, consider the following troubleshooting steps:
Troubleshooting Workflow:
Caption: A workflow for troubleshooting decreased potency of this compound.
Quantitative Data Summary: Expected Western Blot Outcomes in Resistant Cells
| Potential Resistance Mechanism | GID4 Expression | CTLH Core Component Expression | Target Oncoprotein Expression |
| GID4 Downregulation/Mutation | ↓ or Normal | Normal | ↑ (due to lack of degradation) |
| CTLH Component Downregulation | Normal | ↓ | ↑ (due to lack of degradation) |
| Target Protein Mutation | Normal | Normal | Normal or ↑ |
| Target Protein Overexpression | Normal | Normal | ↑↑ |
| Increased Drug Efflux | Normal | Normal | ↑ (due to lower intracellular drug) |
Arrow symbols indicate the expected change in protein expression levels compared to sensitive parental cells (↓: decrease, ↑: increase, ↑↑: significant increase).
Problem 2: Inconsistent or No Target Protein Degradation
If your Western blot results show variable or no degradation of the target protein after treatment with a this compound PROTAC, follow this guide:
Troubleshooting Guide: Western Blot
| Observation | Potential Cause | Recommended Solution |
| No target protein degradation | Inefficient ternary complex formation: The PROTAC may not be effectively bridging GID4 and the target protein. | Perform a co-immunoprecipitation (Co-IP) experiment to verify the formation of the GID4-PROTAC-target complex. |
| Poor cell permeability of the PROTAC: The compound may not be reaching its intracellular target. | Consider using a different PROTAC with improved physicochemical properties or performing a cellular thermal shift assay (CETSA) to confirm target engagement. | |
| High rate of new protein synthesis: The cell may be producing the target protein faster than it is being degraded. | Perform a time-course experiment to assess degradation at earlier time points. | |
| "Hook effect" observed (less degradation at higher concentrations) | Formation of non-productive binary complexes: At high concentrations, the PROTAC may bind to GID4 and the target protein separately, preventing the formation of the ternary complex. | Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal degradation window. |
| Weak or no signal for GID4 or target protein | Low antibody affinity or concentration: The primary antibody may not be effectively binding to the protein. | Optimize the primary antibody concentration and incubation time. Use a positive control lysate known to express the protein. |
| Poor protein transfer: The proteins may not have transferred efficiently from the gel to the membrane. | Stain the membrane with Ponceau S to visualize total protein and confirm successful transfer. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell line viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Mix gently by pipetting to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of GID4, CTLH components, and the target oncoprotein.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GID4, anti-CTLH component, anti-target protein, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the interaction between GID4, the this compound PROTAC, and the target oncoprotein.
Materials:
-
Cell culture dishes (10 cm)
-
Cancer cell line of interest
-
This compound PROTAC
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-GID4 or anti-target protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Treat cells with the this compound PROTAC or vehicle control.
-
Lyse the cells with non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against GID4 and the target oncoprotein.
This technical support center provides a starting point for addressing challenges related to GID4-targeting compounds. For further assistance, please consult the relevant scientific literature or contact your reagent supplier.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. What Is Targeted Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
GID4-IN-1 degradation and half-life in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with GID4, its inhibitors, and GID4-based targeted protein degradation (TPD) strategies.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and what is its primary function in the cell?
GID4 (Glucose-induced degradation protein 4) is the substrate-recognition subunit of the human CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[1][2] Its primary role is to recognize specific proteins, marking them for degradation via the ubiquitin-proteasome system.[3][4] GID4 is a key component of the Pro/N-degron pathway, which targets proteins containing an unmodified N-terminal proline residue.[2][3][5]
Q2: What is the Pro/N-degron pathway and how does GID4 participate in it?
The Pro/N-degron pathway is a cellular quality control mechanism that identifies and degrades proteins with a specific N-terminal sequence, often an unmodified proline.[3][5][6] GID4 acts as the N-recognin in this pathway, directly binding to the Pro/N-degron of substrate proteins.[4][5][6] This interaction brings the substrate to the CTLH E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
Q3: Are there any known small molecule tools to study GID4 function?
Yes, several small molecule binders and inhibitors of GID4 have been developed. A notable example is PFI-7 , a chemical probe that acts as a potent antagonist of GID4.[3] PFI-7 binds to the substrate recognition pocket of GID4, preventing it from interacting with its natural substrates.[3][7] This makes PFI-7 a valuable tool for studying the cellular functions of GID4 and for validating GID4-dependent degradation.[3] There are also GID4-based PROTACs, such as NEP162, which are designed to recruit specific proteins to GID4 for degradation.[8]
Q4: What are the common cellular assays used to measure GID4-mediated protein degradation and its inhibition?
Several cellular assays are commonly employed:
-
Cycloheximide (CHX) Chase Assay: This assay is used to determine the half-life of a protein. CHX inhibits protein synthesis, and the degradation of the target protein is monitored over time by Western blotting.[7][9][10]
-
NanoBRET™ Protein-Protein Interaction Assay: This is a live-cell assay that measures the interaction between GID4 and its substrates or the inhibition of this interaction by small molecules like PFI-7.[3][11][12]
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to verify the engagement of a small molecule with its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.[2]
-
Fluorescence Polarization (FP) Assay: This in vitro assay is used to measure the binding affinity of small molecules or peptides to GID4 by competing with a fluorescently labeled probe.[1][13]
Quantitative Data Summary
Table 1: Binding Affinities and Cellular Activity of GID4 Binders
| Compound/Peptide | Assay Type | Value | Cell Line/System | Reference |
| PFI-7 | NanoBRET PPI IC50 | 0.57 ± 0.05 µM | HEK293T | [3] |
| PFI-7 | SPR Kd | 79 ± 7 nM | In vitro | [3] |
| Compound 88 | Kd | 5.6 µM | In vitro | [1] |
| Compound 88 | EC50 | 558 nM | In cells | [1] |
| Compound 67 | Kd | 17 µM | In vitro | [1] |
| Compound 16 | Kd | 110 µM | In vitro | [1] |
| PGLWKS peptide | FP Kd | 4.0 µM | In vitro | [1] |
| PFI-E3H1 (7) | NanoBRET IC50 | 2.5 ± 0.4 µM | HEK293T | [11][12] |
| PFI-E3H1 (7) | SPR KD | 0.5 µM | In vitro | [12] |
Table 2: Half-life of GID4 Substrates
| Protein | Condition | Half-life | Cell Line | Reference |
| ARHGAP11A | Control | < 4 hours | HeLa | [7] |
| ARHGAP11A | GID4 Knockdown | Stabilized | HeLa | [7] |
| SQSTM1 | Wild-type (starvation) | 5.3 hours | Not specified | [14] |
| SQSTM1 | RMND5A KO (starvation) | 1.8 hours | Not specified | [14] |
| Hbp1 | Control | ~4-6 hours | HeLa Kyoto | [9][10] |
| Hbp1 | WDR26 RNAi | Stabilized | HeLa Kyoto | [9][10] |
Experimental Protocols
1. Cycloheximide (CHX) Chase Assay for Protein Half-life Determination
This protocol is adapted from studies on GID4-mediated degradation of ARHGAP11A.[7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) at an appropriate density and allow them to adhere overnight.
-
If applicable, transfect cells with siRNAs targeting GID4 or a scrambled control and incubate for 48-72 hours.
-
Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis.
-
-
Time-course Collection:
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the intensity of the target protein to the loading control for each time point.
-
Plot the normalized protein levels against time to determine the half-life.
-
2. NanoBRET™ Protein-Protein Interaction Assay
This protocol is based on the characterization of PFI-7's effect on the GID4-substrate interaction.[3][11]
-
Plasmid Constructs:
-
GID4 fused to HaloTag® (acceptor).
-
Substrate peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase (donor).
-
-
Cell Transfection:
-
Co-transfect HEK293T cells with the GID4-HaloTag® and Substrate-NanoLuc® plasmids.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Treat the cells with a serial dilution of the test compound (e.g., GID4 inhibitor) or DMSO control for 4 hours.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) and Nano-Glo® Substrate (donor substrate) to the wells.
-
Measure the donor and acceptor emission signals using a luminometer capable of reading two wavelengths simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the ratios to the DMSO control and plot them against the compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: No degradation of the target protein is observed in a CHX chase assay.
| Possible Cause | Suggested Solution |
| The protein has a very long half-life. | Extend the time course of the CHX treatment (e.g., up to 24 or 48 hours). |
| The protein is not a substrate of the GID4/CTLH complex. | Confirm the interaction between your protein of interest and GID4 using co-immunoprecipitation or NanoBRET™. Check if the protein has a Pro/N-degron. |
| Inefficient knockdown of GID4 (in control experiments). | Verify the knockdown efficiency by Western blot or qPCR. Use a different siRNA sequence or a knockout cell line if available. |
| Proteasome inhibition. | Ensure that no proteasome inhibitors are present in the cell culture medium. As a positive control, treat cells with a known proteasome inhibitor like MG132 to see if the protein accumulates. |
Issue 2: High background or low signal in a NanoBRET™ assay.
| Possible Cause | Suggested Solution |
| Suboptimal ratio of donor to acceptor plasmids. | Titrate the amounts of the NanoLuc® and HaloTag® plasmids during transfection to find the optimal ratio that gives the best signal-to-background window. |
| Overexpression of fusion proteins leading to artifacts. | Use a weaker promoter or reduce the amount of plasmid DNA used for transfection. |
| Cellular autofluorescence. | Use a plate reader with appropriate filters to minimize background fluorescence. Include a "no-donor" control to assess background. |
| Compound insolubility or degradation. | Check the solubility of your test compound in the assay medium. Prepare fresh dilutions for each experiment. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 8. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The GID ubiquitin ligase complex is a regulator of AMPK activity and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Design for GID4-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on GID4-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on optimizing the crucial linker element of your PROTAC design.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a GID4-based PROTAC?
A1: The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy.[1] It connects the warhead (which binds to the target protein) to the E3 ligase ligand (which recruits the GID4 E3 ligase). The linker's length, composition, and attachment points influence the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex (Target Protein-PROTAC-GID4).[2][3] An optimal linker facilitates a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.[4]
Q2: My GID4-based PROTAC shows low degradation efficiency. What are the common causes related to the linker?
A2: Low degradation efficiency can stem from several linker-related issues:
-
Suboptimal Linker Length: If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long might not effectively bring the target protein and GID4 into close enough proximity for efficient ubiquitin transfer.[5]
-
Poor Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule. A highly lipophilic or poorly soluble linker can lead to poor cell permeability and bioavailability.[6]
-
Inefficient Ternary Complex Formation: The linker's composition and flexibility can either promote or hinder the cooperative binding of the target protein and GID4.[6] An unfavorable linker conformation can lead to a non-productive ternary complex, even if the individual warhead and E3 ligase ligand have high affinities for their respective targets.
Q3: What is the "hook effect" and how can I mitigate it with my GID4-based PROTAC?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the excess PROTAC molecules form binary complexes (PROTAC-Target or PROTAC-GID4) instead of the productive ternary complex, thus inhibiting the degradation process. To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.
-
Optimize the Linker: A well-designed linker can enhance the cooperativity of ternary complex formation, stabilizing it over the binary complexes and thereby reducing the hook effect.
Q4: How do I choose the attachment points for the linker on the warhead and the GID4 ligand?
A4: The attachment points, or exit vectors, are crucial for maintaining the binding affinity of the warhead and the GID4 ligand and for achieving a productive ternary complex. Structural information, such as co-crystal structures of the ligands bound to their respective proteins, is invaluable for identifying suitable attachment points that project out into the solvent and do not disrupt key binding interactions.[1] Computational modeling can also be used to predict favorable exit vectors.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with GID4-based PROTACs and provides actionable steps to resolve them.
| Problem | Possible Cause (Linker-Related) | Troubleshooting Steps & Solutions |
| Weak or no target degradation | 1. Inefficient ternary complex formation: The linker may not be optimal in length or composition to support a stable and productive complex with GID4 and the target.[7] 2. Poor cell permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.[6] | 1. Synthesize a linker library: Systematically vary the linker length (e.g., using PEG or alkyl chains of different lengths) and composition (e.g., introducing rigidity with cyclic structures or improving solubility with polar groups).[8] Evaluate each new PROTAC in a degradation assay. 2. Perform a cellular target engagement assay: Use techniques like NanoBRET or CETSA to confirm that your PROTAC is binding to GID4 and the target protein inside the cells. Lack of engagement suggests a permeability issue.[3] |
| "Hook effect" observed at high concentrations | Low cooperativity of the ternary complex: The linker does not sufficiently stabilize the ternary complex over the binary complexes. | Redesign the linker to enhance cooperativity: Explore different linker compositions that may introduce favorable interactions within the ternary complex. Biophysical assays like ITC or SPR can be used to measure the cooperativity of ternary complex formation. |
| Off-target effects | Unfavorable conformation of the ternary complex: The linker may orient the E3 ligase in a way that it ubiquitinates other proteins besides the intended target. | Modify the linker: Altering the linker's length, rigidity, and attachment points can change the geometry of the ternary complex and improve selectivity. |
| Inconsistent degradation results | PROTAC instability: The linker may be susceptible to metabolic degradation in the cell culture medium or within the cells. | Assess PROTAC stability: Incubate the PROTAC in cell culture medium and/or cell lysate and measure its concentration over time using techniques like LC-MS. If instability is observed, consider designing a more metabolically stable linker (e.g., replacing ester bonds with amides). |
Quantitative Data on Linker Optimization
Systematic variation of the linker is a key strategy for optimizing PROTAC efficacy. The following table provides examples of how linker length can influence the degradation potency (DC50) of PROTACs. While extensive quantitative data for a systematic linker screen on GID4-based PROTACs is not yet widely available in the public domain, the data for other E3 ligases illustrates the critical nature of this optimization.
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | GID4 | PEG-based | Not specified in detail | ~200 (for NEP108) | >90 | [1] |
| TBK1 | Cereblon | PEG/Alkyl | < 12 | No degradation | - | [4] |
| TBK1 | Cereblon | PEG/Alkyl | 21 | 3 | 96 | [4] |
| TBK1 | Cereblon | PEG/Alkyl | 29 | 292 | 76 | [4] |
| ERα | VHL | PEG | 12 | >100 | ~60 | [2] |
| ERα | VHL | PEG | 16 | ~25 | ~80 | [2] |
| ERα | VHL | PEG | 21 | >100 | ~50 | [2] |
Disclaimer: The data for TBK1 and ERα are provided as illustrative examples of the impact of linker length on PROTAC potency and do not represent GID4-based PROTACs.
Experimental Protocols
Cellular Degradation Assay (Western Blot)
This protocol is for quantifying the degradation of a target protein in cells treated with a GID4-based PROTAC.
Materials:
-
Cell line expressing the target protein and GID4
-
GID4-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your GID4-based PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[9]
Ternary Complex Formation Assay (NanoBRET)
This protocol describes a live-cell assay to measure the formation of the Target-PROTAC-GID4 ternary complex using NanoBRET (Bioluminescence Resonance Energy Transfer) technology.[10][11][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for:
-
Target protein fused to NanoLuc® luciferase (donor)
-
GID4 fused to HaloTag® (acceptor)
-
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Reagent (donor substrate)
-
GID4-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Luminescence plate reader with BRET-compatible filters
Procedure:
-
Cell Transfection: Co-transfect the cells with the NanoLuc-target and HaloTag-GID4 expression vectors. Seed the transfected cells into the 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the GID4-based PROTAC in Opti-MEM®.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC dilutions to the appropriate wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.
-
Signal Measurement: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET ratio indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ternary complex formation.[13][14]
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant target protein
-
Purified recombinant GID4 protein (or GID4 complex)
-
GID4-based PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified proteins and the PROTAC against the same buffer to minimize buffer mismatch effects.
-
Degas all solutions before use.
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell.
-
Load the GID4-PROTAC binary complex (pre-formed by incubating GID4 with a saturating concentration of the PROTAC) into the syringe.
-
-
Titration: Perform a series of injections of the GID4-PROTAC complex into the target protein solution.
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd) and other thermodynamic parameters for the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of GID4-based PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low target degradation with GID4-based PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. selvita.com [selvita.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Validation & Comparative
Validating GID4 Ligand Binding in a Cellular Context: A Comparative Guide
For researchers and drug development professionals focused on the GID4 substrate receptor of the CTLH E3 ubiquitin ligase complex, confirming target engagement within a cellular environment is a critical step. This guide provides a comparative overview of methodologies and performance data for validating the binding of small molecules to GID4 in cells, with a focus on established ligands. While information on a specific compound designated "GID4-IN-1" is not publicly available, this guide will serve as a valuable resource by comparing well-characterized GID4 binders.
GID4 is a component of the CTLH E3 ubiquitin ligase complex, which is involved in protein degradation.[1] This complex recognizes proteins with a Pro/N-degron, which is an unmodified N-terminal proline, and targets them for degradation by the proteasome.[2] The human GID4 protein is a target for the development of new therapeutics, particularly in the field of targeted protein degradation (TPD).[3]
Quantitative Comparison of GID4 Binders
The following table summarizes the binding affinities and cellular engagement of several known GID4 ligands. This data is essential for comparing the potency and cellular efficacy of different compounds.
| Compound | Assay Type | Metric | Value | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | Kd | 79 ± 7 nM | [4] |
| NanoBRET PPI | IC50 | 0.57 ± 0.04 µM | [4] | |
| Compound 88 | In vitro binding | Kd | 5.6 µM | [3][5] |
| Cellular Engagement | EC50 | 558 nM | [3][5] | |
| Compound 67 | Fluorescence Polarization (FP) | IC50 | 18.9 µM | [3][5] |
| Isothermal Titration Calorimetry (ITC) | Kd | 17 µM | [3][5] | |
| Compound 16 | In vitro binding | Kd | 110 µM | [3][5] |
| Fluorescence Polarization (FP) | IC50 | 148.5 µM | [3][5] | |
| Compound 20 | Fluorescence Polarization (FP) | IC50 | 113.2 µM | [3] |
| Compound 15 | Fluorescence Polarization (FP) | IC50 | 264.0 µM | [3] |
| Compound 20964 | HiBiT CETSA | Cellular Stabilization | Significant at 1 µM | [2] |
Methodologies for Validating GID4-Ligand Binding
Several robust methods are available to confirm the interaction between a small molecule and the GID4 protein in a cellular setting. The choice of assay depends on the specific research question, available resources, and the desired throughput.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a native cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
-
HiBiT-based CETSA: A high-throughput adaptation of CETSA utilizes the HiBiT protein tagging system.[2] In this setup, GID4 is tagged with an 11-amino acid peptide (HiBiT). Upon cell lysis, a larger, inactive luciferase subunit (LgBiT) is added, which complements the HiBiT tag to form a functional NanoLuc luciferase.[2] Ligand binding to HiBiT-GID4 increases its thermal stability, resulting in a higher luminescent signal at elevated temperatures compared to the unbound protein.
Experimental Protocol: HiBiT-based CETSA for GID4
-
Transfection: HeLa cells are transfected with a plasmid encoding N-terminally HiBiT-tagged GID4.
-
Compound Treatment: The transfected cells are treated with the test compound (e.g., this compound) or a DMSO control for 1 hour.
-
Thermal Denaturation: The cell suspension is transferred to a PCR plate and heated to a range of temperatures for 3 minutes to induce protein denaturation, followed by a 3-minute incubation at room temperature.
-
Lysis and Complementation: A lysis buffer containing the LgBiT protein is added to the cells.
-
Luminescence Measurement: A NanoGlo substrate is added, and the luminescence is measured. An increase in the melting temperature (Tm) in the presence of the compound indicates target engagement.[7]
2. NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a ligand to a target protein in living cells.[4]
-
GID4-Tracer System: This assay can be configured using a GID4-NanoLuc fusion protein as the energy donor and a fluorescently labeled version of a known GID4 binder (a "tracer") as the acceptor.[4] A test compound will compete with the tracer for binding to GID4, leading to a decrease in the BRET signal.
Experimental Protocol: GID4 NanoBRET Assay
-
Cell Preparation: HEK293T cells are transfected with a plasmid encoding a GID4-NanoLuc fusion protein.
-
Compound and Tracer Addition: The transfected cells are seeded into a multi-well plate. The test compound and a GID4 tracer are added to the wells.
-
Equilibration: The plate is incubated for 2 hours to allow the binding to reach equilibrium.
-
BRET Measurement: The NanoLuc substrate is added, and the luminescence and fluorescence are measured. A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding.[4]
3. Fluorescence Polarization (FP) Assay
FP is a solution-based technique that can be adapted to a competition format to measure the binding of unlabeled compounds.[8][9]
-
Competitive FP: In this setup, a fluorescently labeled peptide corresponding to a known GID4 substrate (e.g., PGLWKS-FITC) is used as a probe.[3] The binding of this probe to the GID4 protein results in a high polarization value. A test compound that binds to the same site on GID4 will displace the fluorescent probe, leading to a decrease in the polarization signal.
Experimental Protocol: GID4 Competitive Fluorescence Polarization Assay
-
Reaction Setup: A reaction mixture is prepared containing the GID4 protein, the fluorescently labeled peptide probe, and varying concentrations of the test compound in an appropriate buffer.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Polarization Measurement: The fluorescence polarization is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the decrease in polarization as a function of the test compound concentration.[3]
Visualizing Experimental Workflows and Pathways
GID4 in the CTLH E3 Ligase Complex
The following diagram illustrates the role of GID4 as a substrate receptor within the CTLH E3 ubiquitin ligase complex.
References
- 1. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. zenodo.org [zenodo.org]
- 8. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
GID4-IN-1 vs. Other E3 Ligase Inhibitors for Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been dominated by the recruitment of a select few E3 ubiquitin ligases, primarily Cereblon (CRBN) and Von Hippel-Lindau (VHL). However, the exploration of novel E3 ligases is a burgeoning area of research, aiming to expand the scope of degradable targets and overcome potential resistance mechanisms. One such emerging E3 ligase is the Glucose-Induced Degradation protein 4 (GID4), a substrate receptor of the CTLH E3 ligase complex. This guide provides an objective comparison of GID4-recruiting degraders, exemplified by molecules like GID4-IN-1, with established CRBN and VHL-based Proteolysis Targeting Chimeras (PROTACs).
Performance Comparison of E3 Ligase Recruiting Degraders
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of a GID4-based PROTAC, NEP162, in degrading BRD4, and compares it with the performance of well-established CRBN and VHL-based BRD4 degraders.
| E3 Ligase Recruited | Degrader Molecule | Target Protein | Cell Line | DC50 | Dmax | Reference |
| GID4 | NEP162 | BRD4 | SW480 | Not explicitly stated, but effective at 2 µM | >90% at 2 µM | [1][2] |
| CRBN | ARV-825 | BRD4 | RS4;11 (Leukemia) | ~1 nM | >95% | [3] |
| CRBN | dBET6 | BRD4 | MOLM-13 (Leukemia) | ~0.8 nM | >95% | [3] |
| VHL | MZ1 | BRD4 | HeLa (Cervical Cancer) | ~19 nM | >90% | [3] |
| VHL | ARV-771 | BRD4 | 22Rv1 (Prostate Cancer) | <100 nM | >90% |
Note: Direct comparison of DC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, treatment times, and detection methods. However, the data suggests that while GID4-based degraders are effective, the current generation may exhibit lower potency compared to the highly optimized CRBN and VHL-based PROTACs for BRD4.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: GID4-mediated targeted protein degradation pathway.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., SW480 for BRD4)
-
PROTAC compound (e.g., this compound, NEP162) and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 18, 24, or 48 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4][5]
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., purified CTLH complex)
-
Recombinant target protein (e.g., BRD4)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
SDS-PAGE and Western blot reagents as described above
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC compound or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis:
NanoBRET™ Protein-Protein Interaction Assay
The NanoBRET™ assay is a proximity-based method to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[9][10][11][12][13]
Materials:
-
HEK293T cells
-
Expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase substrate receptor (e.g., GID4) fused to HaloTag® (acceptor).
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (substrate for the acceptor)
-
NanoBRET™ Nano-Glo® Substrate (substrate for the donor)
-
PROTAC compound
-
Multi-well plates suitable for luminescence measurements
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase receptor expression vectors.
-
Cell Plating: After 24 hours, plate the transfected cells into multi-well plates.
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC compound.
-
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >600 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex.
Conclusion
The emergence of GID4 as a new E3 ligase for TPD opens up exciting possibilities for developing novel therapeutics. While current GID4-based degraders may not yet match the picomolar to nanomolar potencies of highly optimized CRBN and VHL-based PROTACs for certain targets, they provide a valuable alternative and a platform for further optimization. The continued development of potent and selective GID4 binders, coupled with a deeper understanding of the CTLH complex biology, will be crucial in harnessing the full potential of this E3 ligase for targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these next-generation degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 7. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 9. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. promega.com [promega.com]
- 13. promegaconnections.com [promegaconnections.com]
GID4-IN-1 vs. RNAi Knockdown of GID4: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for reducing the cellular function of the GID4 (Glucose-Induced Degradation Protein 4) protein: the small molecule inhibitor GID4-IN-1 and RNA interference (RNAi)-mediated knockdown. Both techniques are pivotal in studying the roles of GID4 in cellular processes, including its function as a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1] This guide presents a detailed analysis of their mechanisms, efficacy based on experimental data, and the protocols required for their implementation.
At a Glance: this compound vs. GID4 RNAi
| Feature | This compound (Small Molecule Inhibitor) | RNAi Knockdown of GID4 |
| Mechanism of Action | Post-translational inhibition by blocking the substrate-binding pocket of the GID4 protein. | Pre-translational silencing by degrading GID4 mRNA, thus preventing protein synthesis.[2][3][4] |
| Target | GID4 protein | GID4 messenger RNA (mRNA) |
| Effect Onset | Rapid, dependent on compound permeability and binding kinetics. | Delayed, requires time for existing protein to be degraded. |
| Specificity | Potential for off-target effects on other proteins. | Potential for off-target effects on other mRNAs with sequence similarity. |
| Reversibility | Generally reversible upon removal of the compound. | Long-lasting, but transient with siRNA; can be stable with shRNA.[5] |
| Typical Application | Acute and dose-dependent studies of protein function. | Studying the effects of long-term protein depletion. |
Efficacy Comparison: Impact on a GID4 Substrate
To objectively compare the efficacy of this compound and GID4 RNAi, we can examine their effects on a known downstream target. GID4, as part of the CTLH complex, mediates the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.[1][6] One such substrate is ARHGAP11A.[6][7] Inhibition or depletion of GID4 is expected to prevent ARHGAP11A degradation, leading to its accumulation in the cell.
A key study investigated the impact of both a GID4 inhibitor (PFI-7, a compound analogous to this compound) and GID4 RNAi on ARHGAP11A levels in HeLa cells.[7] The following table summarizes the quantitative results from this research, showcasing the relative increase in ARHGAP11A protein levels following each treatment.
| Treatment | Target | Outcome | Quantitative Result (Fold Increase in ARHGAP11A) |
| This compound (as PFI-7) | GID4 Protein | Inhibition of substrate binding | ~1.5 - 2.0 fold |
| GID4 RNAi (siRNA) | GID4 mRNA | GID4 protein depletion | ~2.0 - 2.5 fold |
Data synthesized from western blot quantifications in Bagci et al., 2024.[7] As the data indicates, both methods effectively stabilize the GID4 substrate, ARHGAP11A, with RNAi knockdown showing a slightly more pronounced effect in this particular experimental context.[7]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: GID4 Signaling and Inhibition Pathway.
Caption: Experimental Workflow for Comparison.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: GID4 Inhibition with this compound
This protocol is based on the use of PFI-7, a known GID4 inhibitor.[7]
1. Cell Culture and Seeding:
- Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM).
- As a negative control, prepare a vehicle control with the same concentration of DMSO in the medium.
- Aspirate the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle.
3. Incubation and Cell Lysis:
- Incubate the treated cells for 24 hours at 37°C.
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
4. Western Blot Analysis:
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against ARHGAP11A, GID4, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Protocol 2: RNAi-mediated Knockdown of GID4
This protocol outlines the transient knockdown of GID4 using small interfering RNA (siRNA).
1. Cell Culture and Seeding:
- The day before transfection, seed HeLa cells in 6-well plates in antibiotic-free medium so they will be 50-70% confluent at the time of transfection.
2. siRNA Transfection:
- For each well, dilute GID4-targeting siRNA (and a non-targeting control siRNA) to a final concentration of 20-50 nM in a serum-free medium like Opti-MEM.
- In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.
- Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
- Add the complexes dropwise to the cells.
3. Incubation and Protein Expression Analysis:
- Incubate the cells for 48-72 hours at 37°C to allow for mRNA degradation and subsequent protein depletion.
- After the incubation period, harvest the cells and perform cell lysis and Western blot analysis as described in Protocol 1 (steps 3 and 4) to assess the knockdown efficiency of GID4 and the accumulation of ARHGAP11A.
Conclusion
References
- 1. uniprot.org [uniprot.org]
- 2. youtube.com [youtube.com]
- 3. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA interference: Mechanism and applications | Abcam [abcam.com]
- 5. Persistence of RNAi-Mediated Knockdown in Drosophila Complicates Mosaic Analysis Yet Enables Highly Sensitive Lineage Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 7. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
GID4-IN-1's Counterpart: A Guide to Negative Controls for GID4 Functional Studies
For researchers, scientists, and drug development professionals investigating the function of the GID4 (Glucose-induced degradation protein 4) subunit of the CTLH E3 ubiquitin ligase complex, the use of a proper negative control is paramount for validating experimental findings. This guide provides a comparative overview of a well-characterized negative control, PFI-7N, for the GID4 chemical probe PFI-7, offering a robust tool for dissecting GID4's role in cellular processes.
The study of E3 ligases like GID4, which plays a crucial role in recognizing proteins for degradation, has been significantly advanced by the development of specific chemical probes.[1][2][3] These probes allow for the acute modulation of GID4 activity, enabling researchers to probe its function in normal physiology and disease. However, to ensure that the observed effects are specifically due to the inhibition of GID4 and not off-target effects of the chemical compound, a structurally similar but biologically inactive control molecule is essential.
PFI-7N: A Validated Negative Control for the GID4 Probe PFI-7
A significant breakthrough in GID4 research has been the development of the potent and selective chemical probe, PFI-7.[1][4] To complement this tool, a corresponding negative control, PFI-7N, was rationally designed and synthesized.[1][4] The design of PFI-7N involved capping a crucial secondary amine present in PFI-7 with an acetyl group. This modification was predicted to disrupt the key interaction with Glutamate-237 in the GID4 binding pocket, thereby rendering the molecule inactive against its target.[1]
Comparative Binding Affinity
Experimental data confirms the successful design of PFI-7N as an inactive analog. Surface Plasmon Resonance (SPR) studies, a sensitive method for measuring biomolecular interactions, have demonstrated a stark difference in the binding affinities of PFI-7 and PFI-7N to the GID4 protein.
| Compound | GID4 Binding Affinity (SPR) | Reference |
| PFI-7 | Sub-100 nM | [1] |
| PFI-7N | Inactive | [1] |
This lack of binding activity for PFI-7N provides a solid foundation for its use as a negative control in cellular and biochemical assays.
Experimental Protocols
To facilitate the use of PFI-7 and its negative control PFI-7N in GID4 functional studies, detailed experimental protocols are crucial. Below are summaries of key experimental methodologies where these compounds can be applied.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantitatively measure the binding affinity of small molecules to the GID4 protein.
Methodology:
-
Recombinant GID4 protein is immobilized on an SPR sensor chip.
-
A dilution series of the test compound (e.g., PFI-7 or PFI-7N) is prepared in a suitable running buffer.
-
The compounds are injected over the GID4-coated surface, and the change in the SPR signal (response units) is monitored in real-time.
-
The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (Kd), which represents the binding affinity.
-
A compound with no binding, such as PFI-7N, will show no significant change in the SPR signal upon injection.
Cellular Target Engagement Assays
Objective: To confirm that the chemical probe engages with GID4 inside living cells and that the negative control does not.
Methodology (e.g., NanoBRET™):
-
HEK293T cells are co-transfected with constructs expressing GID4 fused to a NanoLuc® luciferase (the energy donor) and a HaloTag® protein (the energy acceptor) which is directed to a specific cellular compartment or fused to a GID4 interacting partner.
-
The cells are then treated with a specific fluorescent ligand for the HaloTag®.
-
Upon addition of the NanoLuc® substrate, bioluminescent resonance energy transfer (BRET) occurs if the GID4-NanoLuc® and HaloTag® proteins are in close proximity.
-
Cells are treated with increasing concentrations of the GID4 inhibitor (PFI-7) or the negative control (PFI-7N).
-
A dose-dependent decrease in the BRET signal indicates that the compound is disrupting the interaction by binding to GID4. PFI-7N should not elicit a significant change in the BRET signal.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the GID4 signaling pathway and a typical experimental workflow for validating a GID4 inhibitor and its negative control.
Caption: GID4 signaling pathway and points of intervention.
Caption: Experimental workflow for inhibitor validation.
Conclusion
The availability of a well-characterized chemical probe, PFI-7, and its corresponding inactive analog, PFI-7N, provides a powerful toolset for the rigorous investigation of GID4 biology.[1][4] By employing PFI-7N as a negative control, researchers can confidently attribute the observed biological effects of PFI-7 to the specific inhibition of GID4, thereby ensuring the validity and reproducibility of their findings. This approach is critical for advancing our understanding of the CTLH complex and for the potential development of novel therapeutics targeting this pathway. While GID4-IN-1 is a known potent inhibitor, the detailed characterization of a corresponding negative control like PFI-7N for the PFI-7 probe serves as an exemplary case for the entire field.
References
- 1. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GID4-Recruiting PROTACs: A New Frontier in Overcoming Resistance to VHL and Cereblon-Based Degraders
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The majority of PROTACs in development leverage the E3 ubiquitin ligases Von Hippel-Lindau (VHL) and Cereblon (CRBN) to tag proteins of interest for proteasomal degradation. However, the development of resistance to these agents, often through mutations or downregulation of VHL or CRBN, presents a significant clinical challenge. This guide provides a comparative analysis of a promising alternative strategy: the recruitment of the GID4 subunit of the CTLH E3 ligase complex to overcome resistance to VHL and Cereblon-based degraders.
While direct experimental data on a specific molecule designated "GID4-IN-1" in VHL and Cereblon-resistant models is not yet publicly available, this guide will utilize the principles of E3 ligase switching and available data on GID4-based degraders, such as NEP162, to provide a comprehensive comparison.
Overcoming Resistance by Diversifying E3 Ligase Recruitment
Acquired resistance to PROTACs that co-opt VHL or Cereblon is a growing concern. The primary mechanism of resistance involves genetic alterations in the E3 ligase itself or its associated Cullin-RING ligase (CRL) complex components, which prevents the PROTAC from effectively inducing the ubiquitination and subsequent degradation of the target protein. A key strategy to bypass this resistance is to utilize a PROTAC that hijacks a different E3 ligase. By engaging an alternative E3 ligase, such as GID4, the PROTAC can still mediate target degradation even in cells where the VHL or Cereblon machinery is compromised. It has been demonstrated that cell lines resistant to a CRBN-based degrader can retain sensitivity to a VHL-based degrader, and vice versa, underscoring the potential of this E3 ligase switching strategy.[1]
GID4: An Emerging Player in Targeted Protein Degradation
The human Glucose-induced degradation protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, represents a novel and attractive alternative for PROTAC development. The development of potent and selective ligands for GID4 has enabled the creation of GID4-recruiting PROTACs, offering a new tool to combat resistance and expand the scope of targeted protein degradation.
Comparative Performance of E3 Ligase-Recruiting PROTACs
The following tables summarize the key characteristics and performance of VHL, Cereblon, and GID4-based PROTACs. The data for the GID4-based PROTAC is based on published information for the BRD4-degrader, NEP162.[2][3][4][5]
Table 1: General Characteristics of E3 Ligase Recruiting Ligands
| Feature | VHL Ligands | Cereblon Ligands | GID4 Ligands |
| Parent Molecule | Hypoxia-Inducible Factor 1α (HIF-1α) mimics | Thalidomide and its analogs (IMiDs) | PFI-7 and its derivatives |
| Binding Affinity | Typically in the nanomolar range | Typically in the micromolar to nanomolar range | Sub-micromolar to nanomolar range |
| Cellular Permeability | Generally good | Generally good | Demonstrated cellular activity |
| Known Resistance | Mutations in VHL, CUL2, ELOB | Mutations or downregulation of CRBN | Not yet clinically established |
Table 2: Comparative Degradation Profile of BRD4 PROTACs
| Parameter | VHL-based (e.g., MZ1) | CRBN-based (e.g., dBET1) | GID4-based (e.g., NEP162) |
| Target Protein | BRD4 | BRD4 | BRD4 |
| DC50 (Degradation) | Nanomolar range | Nanomolar range | Nanomolar range |
| Dmax (Maximal Degradation) | >90% | >90% | >90% |
| Activity in VHL-resistant models | Inactive | Potentially Active | Theoretically Active |
| Activity in CRBN-resistant models | Potentially Active | Inactive | Theoretically Active |
Note: The "Theoretically Active" status for the GID4-based PROTAC in resistant models is based on the principle of E3 ligase switching as a mechanism to overcome resistance. Direct experimental validation is pending in publicly available literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for PROTACs, which is applicable to VHL, Cereblon, and GID4-recruiting molecules.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Assessing PROTAC Activity in Resistant Models
This diagram outlines a typical workflow to evaluate the efficacy of a novel PROTAC, such as a GID4-based degrader, in cell lines resistant to VHL or Cereblon-based PROTACs.
Caption: Workflow for evaluating GID4-PROTAC in resistant cells.
Experimental Protocols
Generation of E3 Ligase Knockout Cell Lines via CRISPR/Cas9
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting the exons of VHL or CRBN.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA expression vector into the desired cancer cell line.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Verification: Screen individual clones for VHL or CRBN protein knockout by Western blot and confirm genomic edits by Sanger sequencing.
Western Blot Analysis for Protein Degradation
-
Cell Treatment: Seed wild-type and knockout cells in 6-well plates and treat with a dose-response of the respective PROTACs for a specified time (e.g., 24 hours).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify protein levels relative to the loading control. DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values are calculated from the dose-response curves.
Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to measure ATP levels as an indicator of cell viability, or MTT reagent to measure metabolic activity.
-
Measurement: Read luminescence or absorbance on a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (half-maximal growth inhibition) values.
Conclusion
The development of GID4-recruiting PROTACs offers a promising avenue to address the significant clinical challenge of acquired resistance to VHL and Cereblon-based degraders. By engaging a novel E3 ligase, these next-generation degraders have the potential to maintain efficacy in resistant tumor populations. While direct comparative data for a specific "this compound" molecule in resistant models is awaited, the foundational principle of E3 ligase switching, supported by the successful development of GID4 degraders like NEP162, provides a strong rationale for their continued investigation. Further preclinical studies are warranted to empirically validate the activity of GID4-based PROTACs in VHL and Cereblon-resistant settings and to fully elucidate their therapeutic potential.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
GID4-IN-1: A Potent and Selective Probe for the GID4 E3 Ligase Subunit
A detailed analysis of the cross-reactivity profile of GID4-IN-1, a valuable tool for researchers in drug discovery and chemical biology, demonstrates its high selectivity for the GID4 substrate recognition domain of the CTLH E3 ubiquitin ligase complex. This guide provides a comprehensive overview of its performance, supported by experimental data and detailed protocols, to aid researchers in utilizing this chemical probe effectively.
This compound, also known as PFI-7, is a potent, cell-active chemical probe that antagonizes the binding of proteins containing a Pro/N-degron motif to GID4.[1][2] By doing so, it serves as a valuable tool to investigate the biological functions of the GID4/CTLH complex.
High Selectivity of this compound
A critical aspect of a chemical probe's utility is its selectivity for its intended target over other related proteins. While comprehensive quantitative data from a head-to-head panel of E3 ligases is not yet publicly available, studies utilizing advanced proteomic techniques have established the high selectivity of this compound.
Key Performance Metrics:
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 80 nM | Surface Plasmon Resonance (SPR) | [1][3] |
| Cellular Target Engagement (EC50) | 0.6 µM | NanoBRET Assay | [1][3] |
These values indicate that this compound binds to GID4 with high affinity and effectively engages the target within a cellular environment. The selectivity has been further interrogated using mass spectrometry-based thermal proteome profiling, which has confirmed the compound's strong preference for GID4.[4]
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the binding and selectivity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
Experimental Protocol:
-
Immobilization: Recombinant GID4 protein is immobilized on the surface of a sensor chip.
-
Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The binding of this compound to the immobilized GID4 protein causes a change in the refractive index at the surface, which is detected by the instrument and recorded as a response.
-
Data Analysis: The binding data is fitted to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the engagement of a small molecule with its target protein.
Experimental Protocol:
-
Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express a fusion of the GID4 protein with a NanoLuc® luciferase. A second fusion protein is created with a fluorescently labeled ligand that binds to GID4, such as a HaloTag® protein labeled with a fluorescent dye.
-
Cell Plating: The engineered cells are plated in a multi-well plate.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Detection: The NanoBRET™ substrate is added to the cells. If this compound does not bind to GID4, the fluorescently labeled ligand will bind, bringing the NanoLuc® and the fluorescent dye in close proximity, resulting in energy transfer and a BRET signal. If this compound binds to GID4, it will displace the fluorescently labeled ligand, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET signal is measured at each compound concentration, and the data is plotted to generate a dose-response curve from which the EC50 value is calculated.
Thermal Proteome Profiling (TPP) for Selectivity
TPP is a powerful mass spectrometry-based method to assess the target and off-target engagement of a compound across the entire proteome in a cellular context.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of different temperatures.
-
Lysis and Protein Solubilization: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: The soluble protein fractions from each temperature point are collected, digested into peptides, and labeled with isobaric tags (e.g., TMT reagents).
-
LC-MS/MS Analysis: The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: The abundance of each protein at each temperature is used to generate a "melting curve." The binding of this compound to a protein stabilizes it, resulting in a shift of its melting curve to higher temperatures. By comparing the melting curves of all identified proteins in the presence and absence of the compound, the direct and indirect targets of this compound can be identified, providing a global view of its selectivity.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing the cross-reactivity of this compound.
Caption: Workflow for assessing this compound binding and selectivity.
Signaling Pathway of the GID4/CTLH Complex
GID4 is the substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This complex plays a role in targeting specific proteins for degradation via the ubiquitin-proteasome system.
Caption: GID4/CTLH complex ubiquitin ligase pathway and inhibition.
References
Validating GID4-Targeted Anti-Proliferative Activity in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of GID4 (GID Complex Subunit 4 Homolog)-targeting compounds in xenograft models. As the direct inhibitor GID4-IN-1 is not extensively documented in publicly available literature, this guide focuses on a novel GID4-based PROTAC, NEP162, and compares its reported anti-tumor activity with established standard-of-care chemotherapeutic agents, paclitaxel and doxorubicin, in a triple-negative breast cancer xenograft model.
Introduction to GID4 as a Therapeutic Target
GID4 is a crucial component of the CTLH (C-terminal to LisH) E3 ubiquitin ligase complex, acting as a substrate receptor.[1][2] This complex is involved in the Pro/N-degron pathway, which identifies proteins with specific N-terminal amino acids (particularly proline) for ubiquitination and subsequent degradation by the proteasome.[2][3] By targeting proteins for degradation, the GID4-CTLH complex plays a role in various cellular processes, and its dysregulation has been implicated in diseases such as cancer.[4]
Targeting GID4 presents a novel therapeutic strategy. One such approach involves the use of Proteolysis Targeting Chimeras (PROTACs). GID4-based PROTACs are heterobifunctional molecules that recruit a target protein of interest to the GID4 E3 ligase complex, leading to the target's ubiquitination and degradation. NEP162 is a recently developed GID4-based PROTAC that targets the bromodomain-containing protein 4 (BRD4) for degradation.[5][6] BRD4 is a well-validated cancer target, and its degradation is expected to have anti-proliferative effects.
Comparative Anti-Proliferative Activity in Xenograft Models
While specific quantitative data for the in vivo efficacy of a direct GID4 inhibitor remain to be published, the GID4-based PROTAC NEP162 has been shown to exhibit anti-proliferative activity and inhibit tumor growth in a xenograft model.[5][6] For a comprehensive comparison, this guide presents the qualitative findings for NEP162 alongside quantitative data for standard-of-care agents, paclitaxel and doxorubicin, in the widely used MDA-MB-231 triple-negative breast cancer xenograft model.
| Compound | Mechanism of Action | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NEP162 | GID4-based PROTAC; induces BRD4 degradation | Not specified | Not specified | Inhibits tumor growth (qualitative) | [5][6] |
| Paclitaxel | Microtubule inhibitor | MDA-MB-231 (Nude mice) | 15 mg/kg, i.p., daily for 5 days | T/C = 6.5%* | [7] |
| Doxorubicin | Topoisomerase II inhibitor | MDA-MB-231 (Nude mice) | 1.5 mg/kg, i.v. | Significant decrease in tumor volume | [8] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of xenograft studies. Below are representative protocols for evaluating the anti-proliferative activity of therapeutic agents in a breast cancer xenograft model.
MDA-MB-231 Xenograft Model Protocol
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old, are used.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
NEP162: Administration route and schedule to be determined based on pharmacokinetic and pharmacodynamic studies.
-
Paclitaxel: Administered intraperitoneally (i.p.) at a dose of 15 mg/kg daily for 5 consecutive days.[7]
-
Doxorubicin: Administered intravenously (i.v.) at a dose of 1.5 mg/kg.[8]
-
Control Group: Receives the vehicle used to dissolve the therapeutic agents.
-
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Mechanism and Workflow
GID4-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a GID4-based PROTAC like NEP162.
Caption: Mechanism of GID4-based PROTACs.
Xenograft Study Experimental Workflow
The diagram below outlines the typical workflow for an in vivo anti-proliferative study using a xenograft model.
Caption: Workflow of a xenograft study.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Proteomic analysis of ubiquitination substrates reveals a CTLH E3 ligase complex‐dependent regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of GID4 Probes: A Guide for Researchers
A detailed comparison of GID4-IN-1 and the chemical probe PFI-7 for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on available experimental data.
The Glucose-Induced Degradation Protein 4 (GID4) is the substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1] This complex plays a crucial role in the Pro/N-end rule pathway, which targets proteins with an N-terminal proline for ubiquitination and subsequent proteasomal degradation. The development of chemical probes for GID4 is essential for studying its biological functions and for the development of novel targeted protein degradation (TPD) strategies.
This guide provides a comparative analysis of two GID4 probes: this compound and PFI-7. While PFI-7 is a well-characterized chemical probe with extensive supporting data, this compound is a lesser-documented compound.
Overview of GID4 Probes
PFI-7 is a potent, selective, and cell-active chemical probe that antagonizes the binding of Pro/N-degrons to human GID4.[1][2][3][4] It was developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC).[5] PFI-7 has a closely related negative control, PFI-7N, which shows significantly weaker binding to GID4.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PFI-7.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | PFI-7 | PFI-7N (Negative Control) |
| Binding Affinity (Kd) | Not Available | 79 ± 7 nM (SPR)[4] | 5 µM (SPR)[5] |
| IC50 | <500 nM[2] | 4.1 ± 0.2 µM (Peptide Displacement Assay)[4] | Not Available |
Table 2: Cellular Target Engagement
| Parameter | This compound | PFI-7 |
| Cellular IC50 / EC50 | Not Available | 0.57 ± 0.04 µM (NanoBRET)[4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are the methodologies used for the key experiments cited for PFI-7. Experimental protocols for this compound are not publicly available.
PFI-7 Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity: The binding affinity of PFI-7 to GID4 was determined using SPR. The GID4 protein was purified and the experiment was performed in triplicate. The steady-state response was fitted to a 1:1 binding model to calculate the dissociation constant (Kd).[4]
Peptide Displacement Assay: This assay was used to measure the ability of PFI-7 to displace a fluorescein-labeled Pro/N-degron peptide (PGLWKS) from the GID4 binding pocket. The IC50 value was determined by competing with the fluorescent peptide.[4]
NanoBRET™ Target Engagement Assay: To confirm target engagement in living cells, a NanoBRET™ assay was employed. HEK293T cells were co-transfected with NanoLuc®-tagged degron peptide and HaloTag®-fused GID4. The cells were then treated with PFI-7, and the BRET signal was measured to determine the IC50 for the inhibition of the GID4-degron interaction.[6]
Proximity-Dependent Biotinylation (BioID): To identify the cellular interactors of GID4 that are displaced by PFI-7, a BioID experiment was conducted. Cells expressing BioID2-fused GID4 were treated with PFI-7 or a vehicle control. Biotinylated proteins were then identified and quantified by mass spectrometry.[4]
Visualizing the GID4 Pathway and Experimental Workflow
The following diagrams illustrate the GID4 signaling pathway and a typical experimental workflow for characterizing a GID4 probe.
Caption: The GID4-mediated Pro/N-end rule pathway.
Caption: Experimental workflow for GID4 probe characterization.
Comparative Summary and Recommendations
PFI-7 stands out as a well-characterized and validated chemical probe for studying GID4 biology. The availability of extensive in vitro and cellular data, along with a specific negative control, provides a high degree of confidence in its use as a research tool. The detailed experimental protocols published in peer-reviewed journals further enhance its utility for the scientific community.
In contrast, this compound currently lacks the comprehensive public data required for a thorough comparative analysis. While it is marketed as a potent inhibitor, the absence of peer-reviewed studies detailing its characterization makes it difficult to assess its selectivity, mechanism of action, and suitability for cellular studies.
For researchers, scientists, and drug development professionals, the following recommendations are made:
-
PFI-7 is the recommended probe for immediate use in studies of GID4 function. Its well-documented properties and the availability of a negative control allow for rigorous experimental design and data interpretation.
As the field of targeted protein degradation continues to evolve, the development and rigorous characterization of new chemical probes for E3 ligases like GID4 will be of paramount importance. Future studies may provide more insight into the properties of this compound, allowing for a more direct and comprehensive comparison with established probes like PFI-7.
References
- 1. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 6. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GID4-IN-1
Essential Safety and Handling Guide for GID4-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent, novel chemical compounds for which a specific Safety Data Sheet (SDS) may not be readily available. This compound is a potent inhibitor of the GID4 subunit of the human CTLH E3 ubiquitin ligase complex and should be handled with care as a potentially hazardous compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C17H21BrFN5 |
| CAS Number | 3034834-45-9 |
| IC50 | < 500 nM |
| Storage Temperature | -20℃ |
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. Always wear appropriate PPE to prevent exposure.
| PPE Category | Item | Specifications & Use |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn at all times and fully buttoned to protect skin and clothing from spills.[1] |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended to provide an additional layer of protection. Gloves should be changed immediately if contaminated.[1] |
| Eye & Face Protection | Safety Goggles | Tight-fitting goggles are required to protect against chemical splashes.[1] |
| Face Shield | A face shield must be worn over safety goggles whenever there is a splash hazard, such as when preparing solutions or transferring large volumes.[1] | |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[1] |
| Respiratory Protection | NIOSH-certified Respirator | Use may be necessary when handling the solid compound outside of a certified chemical fume hood or during spill cleanup. A risk assessment should determine the appropriate respirator type.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
1. Preparation and Planning:
-
Review all available safety information and establish a designated work area within a certified chemical fume hood for handling this compound.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare and label all necessary equipment and solutions in advance.
2. Compound Handling (Weighing and Reconstitution):
-
All handling of solid this compound must be performed within a chemical fume hood to prevent inhalation of airborne particles.[1]
-
To reconstitute, slowly add the solvent to the vial containing the compound to avoid splashing.
-
Ensure the vial is securely capped before mixing.
3. Experimental Procedures:
-
Conduct all experimental work involving this compound, including cell culture additions and animal dosing, within a biological safety cabinet or chemical fume hood.[1]
-
Use disposable plasticware whenever possible to minimize cross-contamination and exposure risks during cleaning.
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste. Do not dispose of down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated using a validated procedure.
GID4-Mediated Protein Degradation Pathway
The following diagram illustrates the role of GID4 in the targeted protein degradation pathway and the inhibitory action of this compound. GID4 is a substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex.[2] This complex is involved in various biological processes, including the regulation of cell cycle progression and glucose metabolism.[3]
Caption: this compound inhibits the GID4 substrate receptor, preventing protein degradation.
References
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